Schizolaenone C
Description
Properties
Molecular Formula |
C25H28O6 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-19-20(28)12-23-24(25(19)30)21(29)13-22(31-23)16-9-17(26)11-18(27)10-16/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+/t22-/m0/s1 |
InChI Key |
CVIHLQPNGRNSIC-CEMXSPGASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=CC(=C3)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=CC(=C3)O)O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Schizolaenone C: A Technical Guide on its Discovery, Natural Sources, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizolaenone C is a C-geranylated flavanone, a class of natural products noted for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and preliminary biological evaluation of this compound. Detailed experimental protocols for the isolation and structural elucidation of C-geranylated flavanones are presented, alongside a summary of the known cytotoxic effects of this compound and the anti-inflammatory signaling pathways of closely related compounds. This document serves as a foundational resource for researchers interested in the therapeutic potential of this compound and other C-geranylated flavonoids.
Discovery and Natural Sources
This compound was first discovered as a novel C-geranylated flavanone isolated from the methanolic extract of Schizolaena hystrix, a plant indigenous to the rainforests of Madagascar.[1] The discovery was the result of bioassay-guided fractionation of the plant extract, which aimed to identify cytotoxic constituents.[1] In addition to S. hystrix, this compound has also been reported to be present in Paulownia tomentosa, commonly known as the empress tree.
The molecular structure of this compound was determined to be (2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one. Its chemical properties are summarized in Table 1.
| Property | Value |
| Molecular Formula | C₂₅H₂₈O₆ |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | (2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
| CAS Number | 928760-56-9 |
Experimental Protocols
While the complete, detailed experimental protocol from the original discovery publication is not fully available, the following sections describe representative methodologies for the isolation and structural characterization of C-geranylated flavanones from plant materials, based on established techniques in the field.
Isolation of C-Geranylated Flavanones
The isolation of this compound and related compounds typically involves a multi-step process beginning with the extraction of dried and powdered plant material. A general workflow is depicted in the diagram below.
Protocol:
-
Extraction: Dried and powdered plant material (e.g., 1 kg of Schizolaena hystrix bark) is macerated with methanol at room temperature for 48-72 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The resulting methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The C-geranylated flavanones are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a gradient of methanol and water, to yield the pure compound.
Structure Elucidation
The structure of an isolated flavanone like this compound is determined using a combination of spectroscopic techniques.
Protocol:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.
-
2D NMR: Correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments are employed to establish the connectivity of protons and carbons, allowing for the complete assignment of the chemical structure.
-
-
Circular Dichroism (CD) Spectroscopy: The absolute configuration of the chiral center(s) in the flavanone ring is determined by CD spectroscopy.
Biological Activity
Cytotoxicity
Bioassay-guided fractionation of the extract from Schizolaena hystrix revealed that several isolated flavanones possess cytotoxic activity against the A2780 human ovarian cancer cell line.[2][3][4] While a specific IC₅₀ value for this compound has not been prominently reported in readily available literature, a related study on other flavanones from the same plant indicated that while some compounds like Nymphaeol A were highly active (IC₅₀ = 5.5 µg/mL), others were found to be "weakly active".[2][4] This suggests that this compound likely possesses some level of cytotoxic activity, though it may be less potent than other compounds from the same source.
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Nymphaeol A | A2780 | 5.5[2][4] |
| This compound | A2780 | Reported as weakly active [2] |
Potential Anti-inflammatory Signaling Pathway
A specific signaling pathway for this compound has not yet been elucidated. However, studies on other C-geranylated flavonoids have demonstrated their potential as anti-inflammatory agents through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The proposed mechanism is as follows:
In this proposed pathway, inflammatory stimuli such as lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), leading to the degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. C-geranylated flavanones are thought to inhibit the degradation of IκB, thereby preventing NF-κB translocation and subsequent inflammation.
Conclusion and Future Directions
This compound represents an intriguing member of the C-geranylated flavanone family with potential biological activities. Its discovery from Schizolaena hystrix underscores the importance of biodiversity in the search for novel therapeutic agents. While initial studies have pointed towards cytotoxic effects, further research is required to quantify this activity across a broader range of cancer cell lines and to elucidate its precise mechanism of action. Moreover, investigating its potential anti-inflammatory properties, based on the activity of related compounds, could open new avenues for its therapeutic application. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the chemistry and biology of this compound and other promising natural products.
References
- 1. Cytotoxic compounds of Schizolaena hystrix from the Madagascar rainforest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Cytotoxic Flavanones of Schizolaena hystrix from the Madagascar Rainforest - Journal of Natural Products - Figshare [figshare.com]
An In-depth Technical Guide to the Biosynthesis Pathway of Geranylated Flavanones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranylated flavanones are a class of specialized metabolites garnering significant interest in the scientific community due to their diverse and potent biological activities. The addition of a C10 isoprenoid chain, known as a geranyl group, to the flavanone backbone enhances their lipophilicity and interaction with biological membranes, often leading to improved therapeutic properties. This technical guide provides a comprehensive overview of the biosynthesis of these valuable compounds, detailing the enzymatic steps, key enzymes, and underlying molecular mechanisms. It is designed to be a resource for researchers in natural product chemistry, metabolic engineering, and drug discovery, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation and application of geranylated flavanones.
Introduction
Flavonoids are a diverse group of plant secondary metabolites synthesized via the phenylpropanoid pathway.[1] Flavanones, such as naringenin and pinocembrin, serve as crucial precursors for the synthesis of a wide array of other flavonoid classes.[2] The bioactivity of flavanones can be significantly enhanced through various modifications, including prenylation, which involves the attachment of isoprenoid moieties.[3] Geranylation, the addition of a C10 geranyl group, is a specific type of prenylation that has been shown to impart a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[4]
The biosynthesis of geranylated flavanones involves the convergence of the flavonoid and terpenoid biosynthetic pathways. The core flavanone structure is produced through the established phenylpropanoid pathway, while the geranyl diphosphate (GPP) donor is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. The key enzymatic step is the transfer of the geranyl moiety from GPP to the flavanone scaffold, a reaction catalyzed by a specific class of enzymes known as geranyltransferases.[5] Understanding this biosynthetic pathway is crucial for the targeted production of these compounds through metabolic engineering and synthetic biology approaches.
The Biosynthetic Pathway
The biosynthesis of geranylated flavanones can be conceptually divided into two main stages: the formation of the flavanone acceptor molecule and the geranylation reaction itself.
Formation of the Flavanone Core
The biosynthesis of the flavanone core begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[2] Chalcone synthase (CHS), a key enzyme in flavonoid biosynthesis, then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1] This chalcone is subsequently cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin.[6] Other flavanones, such as pinocembrin and eriodictyol, are synthesized through similar pathways starting from different precursors.
The Geranylation Step: A Key Modification
The final and defining step in the biosynthesis of geranylated flavanones is the attachment of a geranyl group from geranyl diphosphate (GPP) to the flavanone backbone. This reaction is catalyzed by aromatic prenyltransferases (aPTs), specifically geranyltransferases.[5] These enzymes can attach the geranyl group to different positions on the flavanone nucleus, leading to a variety of C-geranylated and O-geranylated products. The regioselectivity of these enzymes is a critical factor in determining the final structure and biological activity of the resulting compound.
Key Enzymes in Geranylated Flavanone Biosynthesis
The central enzymes in the biosynthesis of geranylated flavanones are the geranyltransferases. These enzymes belong to the broader family of aromatic prenyltransferases and exhibit specificity for both the flavanone acceptor and the geranyl diphosphate donor.
One well-characterized, though not exclusively geranylating, aromatic prenyltransferase is FgPT1 from Fusarium globosum. This enzyme has been shown to catalyze the prenylation of a range of flavanones.[7] While FgPT1 primarily utilizes dimethylallyl diphosphate (DMAPP) as the prenyl donor, its study provides a valuable model for understanding the kinetics and substrate promiscuity of this enzyme class.
Quantitative Data on Flavanone Prenylation
The following table summarizes the kinetic parameters of the aromatic prenyltransferase FgPT1 with various flavanone substrates. This data is crucial for understanding the enzyme's substrate preference and catalytic efficiency, which is vital information for metabolic engineering and biotransformation applications.
| Flavanone Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Naringenin | 15.3 ± 1.2 | 0.00095 ± 0.00003 | 61.92 | [7] |
| Hesperetin | 28.7 ± 2.5 | 0.00048 ± 0.00002 | 16.72 | [7] |
| Eriodictyol | 39.2 ± 3.1 | 0.00037 ± 0.00001 | 9.44 | [7] |
| Liquiritigenin | 125.6 ± 10.3 | 0.00015 ± 0.00001 | 1.18 | [7] |
Table 1: Kinetic parameters of FgPT1 with different flavanone substrates. Data is extracted from a study on the prenylation of flavanones by FgPT1 and serves as an illustrative example of the quantitative data available for this class of enzymes.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of geranylated flavanone biosynthesis.
Heterologous Expression and Purification of Geranyltransferases
Many plant-derived geranyltransferases are membrane-bound proteins, which can be challenging to express and purify.[8] The following protocol is a general guideline for the heterologous expression of these enzymes in E. coli and their subsequent purification.
Protocol 5.1.1: Expression and Purification of a His-tagged Geranyltransferase
-
Gene Cloning: The coding sequence of the geranyltransferase is cloned into an E. coli expression vector (e.g., pET series) with an N-terminal or C-terminal polyhistidine (His) tag.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (12-16 hours) to promote proper protein folding.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and protease inhibitors). The cells are lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged geranyltransferase is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C.
In Vitro Geranyltransferase Assay
This protocol describes a method to determine the activity and kinetic parameters of a purified geranyltransferase.
Protocol 5.2.1: Geranyltransferase Activity Assay
-
Reaction Mixture: The standard reaction mixture (e.g., 100 µL) contains a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5), a divalent cation (e.g., 5 mM MgCl2), the flavanone substrate (e.g., 100 µM naringenin), geranyl diphosphate (GPP, e.g., 200 µM), and the purified enzyme (e.g., 1-5 µg).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate or another suitable organic solvent. The mixture is vortexed and centrifuged to separate the phases. The organic phase containing the geranylated flavanone product is collected.
-
Analysis: The extracted product is dried under a stream of nitrogen and redissolved in a suitable solvent (e.g., methanol). The product is then analyzed and quantified by UPLC-MS/MS.
-
Kinetic Analysis: To determine the kinetic parameters (Km and kcat), the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
UPLC-MS/MS Analysis of Geranylated Flavanones
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the detection and quantification of geranylated flavanones.
Protocol 5.3.1: UPLC-MS/MS Method
-
Chromatographic Separation: The samples are separated on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Mass Spectrometry Detection: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is typically performed in negative or positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the target geranylated flavanone and an internal standard. For example, for a geranylated naringenin, the precursor ion [M-H]- would be at m/z 407.2, and a characteristic product ion resulting from the loss of the geranyl group would be monitored.[4][8]
-
Quantification: A calibration curve is generated using authentic standards of the geranylated flavanones of interest to enable accurate quantification in biological samples.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of novel geranylated flavanones, including the precise location of the geranyl moiety.
Protocol 5.4.1: NMR Analysis
-
Sample Preparation: The purified geranylated flavanone is dissolved in a suitable deuterated solvent (e.g., CDCl3, acetone-d6, or DMSO-d6).
-
1D and 2D NMR Experiments: A series of NMR experiments are performed, including 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
-
Structural Elucidation: The 1H and 13C NMR spectra provide information about the number and types of protons and carbons in the molecule. The COSY spectrum reveals proton-proton correlations, while the HSQC and HMBC spectra establish one-bond and multiple-bond correlations between protons and carbons, respectively. These correlations are used to piece together the structure of the molecule and to determine the attachment point of the geranyl group to the flavanone skeleton. Characteristic signals for the geranyl group include those for the vinyl protons and methyl groups.[9][10]
Site-Directed Mutagenesis of Geranyltransferases
Site-directed mutagenesis is a powerful technique to probe the structure-function relationship of geranyltransferases, identify key catalytic residues, and potentially alter their substrate specificity or regioselectivity.
Protocol 5.5.1: Site-Directed Mutagenesis
-
Primer Design: Mutagenic primers are designed to introduce the desired nucleotide change(s) in the gene encoding the geranyltransferase.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase, the expression plasmid containing the wild-type geranyltransferase gene as a template, and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.
-
Template Digestion: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli is methylated, while the newly synthesized PCR product is not).
-
Transformation: The DpnI-treated, mutated plasmid DNA is transformed into competent E. coli cells.
-
Verification: Plasmids are isolated from the resulting colonies, and the presence of the desired mutation is confirmed by DNA sequencing. The mutated protein can then be expressed and characterized as described above.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core biosynthetic pathway and a typical experimental workflow for the characterization of a novel geranyltransferase.
Conclusion
The biosynthesis of geranylated flavanones represents a fascinating intersection of primary and secondary metabolism, leading to the production of compounds with significant therapeutic potential. The key to this pathway lies in the activity and regioselectivity of geranyltransferases, which decorate the flavanone core with a lipophilic geranyl moiety. This guide has provided a detailed overview of the biosynthetic pathway, presented quantitative data on a model enzyme, and offered comprehensive experimental protocols for the study of these compounds. The continued exploration of this pathway, particularly through the discovery and characterization of novel geranyltransferases and the application of metabolic engineering, holds great promise for the sustainable production of these valuable natural products for pharmaceutical and nutraceutical applications.
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of natural flavanones in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid LC/MS/MS quantitation assay for naringin and its two metabolites in rats plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.pdx.edu [web.pdx.edu]
- 6. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMR Chemical Shifts of Common Flavonoids | Semantic Scholar [semanticscholar.org]
- 10. ucl.ac.uk [ucl.ac.uk]
In-depth Technical Guide to Schizolaenone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizolaenone C is a naturally occurring prenylated flavanone that has garnered interest within the scientific community for its potential cytotoxic activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical identity, physicochemical properties, and biological activity. The guide also outlines detailed, albeit inferred, experimental protocols for its isolation and cytotoxicity assessment, and proposes a hypothetical signaling pathway based on the known mechanisms of related compounds.
Chemical Identity and Synonyms
This compound is a flavonoid characterized by a C-prenylated flavanone skeleton.
-
IUPAC Name: (2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one[1]
-
Synonyms: this compound, 928760-56-9, orb1943575, CHEMBL1094618[1]
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of future studies.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₈O₆ | PubChem[1] |
| Molecular Weight | 424.5 g/mol | PubChem[1] |
| Exact Mass | 424.18858861 Da | PubChem[1] |
| XLogP3 | 5.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[2] |
| Rotatable Bond Count | 6 | PubChem[2] |
| Topological Polar Surface Area | 107 Ų | PubChem[1] |
| Complexity | 671 | PubChem[1] |
Biological Activity
This compound was first isolated from the plant Schizolaena hystrix, native to the rainforests of Madagascar. Preliminary studies have indicated that this compound exhibits cytotoxic properties.
Cytotoxicity against Human Cancer Cell Lines
Table 2: Summary of Biological Activity
| Activity | Cell Line | Result |
| Cytotoxicity | A2780 (Human Ovarian Cancer) | Weakly active |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the isolation and evaluation of similar natural products.
Proposed Isolation and Purification Workflow
The isolation of this compound from Schizolaena hystrix would typically involve a multi-step process combining extraction and chromatographic techniques.
Caption: A generalized workflow for the isolation of this compound.
-
Extraction: The dried and powdered plant material (e.g., leaves, bark) of Schizolaena hystrix is extracted with a polar solvent such as methanol at room temperature.
-
Solvent Partitioning: The resulting crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to fractionate the components based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain flavonoids, is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of flavanones are further purified by reversed-phase HPLC to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Cytotoxicity Assay Protocol
The cytotoxicity of this compound against the A2780 human ovarian cancer cell line can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: A2780 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Proposed Mechanism of Action and Signaling Pathway
While the specific molecular targets and signaling pathways affected by this compound have not been elucidated, the anticancer activities of other prenylated flavonoids have been extensively studied. Based on this body of research, a hypothetical signaling pathway for the cytotoxic effects of this compound is proposed below. Prenylated flavonoids are known to induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanisms of this compound.
This proposed pathway suggests that this compound may exert its cytotoxic effects by:
-
Inhibiting Pro-survival Pathways: Potentially inhibiting the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and promotes cell proliferation and survival.
-
Activating Stress-related Pathways: Potentially activating pro-apoptotic pathways such as the JNK and p38 MAPK pathways, which are triggered by cellular stress and can lead to programmed cell death.
-
Modulating Apoptotic Proteins: Potentially altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to favor apoptosis.
It is important to note that this pathway is speculative and requires experimental validation to confirm the precise molecular mechanisms of this compound.
Conclusion and Future Directions
This compound is a prenylated flavanone with demonstrated, albeit weak, cytotoxic activity. This technical guide has summarized the currently available information on this compound. Significant gaps in our knowledge remain, particularly concerning its specific biological potency (IC₅₀ values against a broader range of cancer cell lines), its detailed spectroscopic characterization, and its precise mechanism of action.
Future research should focus on:
-
Re-isolation of this compound to obtain sufficient quantities for comprehensive biological evaluation.
-
Determination of its IC₅₀ values against a panel of human cancer cell lines.
-
Detailed spectroscopic analysis (1D and 2D NMR, HRMS) to create a complete and publicly available dataset.
-
In-depth studies to elucidate its molecular targets and the signaling pathways it modulates in cancer cells.
Such studies will be instrumental in determining the potential of this compound as a lead compound for the development of novel anticancer therapeutics.
References
Biological Activity of Schizolaenone C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizolaenone C, a flavonoid isolated from the Madagascan plant Schizolaena hystrix, has emerged as a compound of interest for its potential therapeutic applications. This document provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its cytotoxic and enzyme inhibitory effects. This guide consolidates published data, presents detailed experimental methodologies for relevant assays, and visualizes potential signaling pathways to support further research and drug development efforts. While specific data on the anti-inflammatory and antioxidant properties of this compound are not yet available, this guide also explores the well-established mechanisms of action for flavonoids in these areas, providing a theoretical framework for future investigations.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of pharmacological properties. This compound is a specific flavanone that has been identified and isolated from Schizolaena hystrix. Initial studies have indicated its potential as a bioactive compound, particularly in the context of cytotoxicity against cancer cell lines and enzyme inhibition. This technical guide aims to provide a detailed resource for researchers by summarizing the quantitative data, outlining experimental protocols, and illustrating the potential molecular pathways involved in the biological activity of this compound.
Quantitative Data on Biological Activity
The biological activities of this compound have been quantitatively assessed in a limited number of studies. The available data on its cytotoxic and enzyme inhibitory activities are summarized below.
| Biological Activity | Test System | IC50 Value | Reference |
| Cytotoxicity | A2780 human ovarian cancer cell line | Weak activity (specific IC50 not reported) | (Murphy et al., 2006) |
| Anti-acetylcholinesterase Activity | In vitro enzyme assay | 6.8 µM | (MDPI article) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides protocols for the key experiments cited in the literature regarding this compound and general protocols for assessing flavonoid bioactivity.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the in vitro cytotoxic effects of a compound on cell lines.
Objective: To determine the concentration at which this compound inhibits the growth of a cell line by 50% (IC50).
Materials:
-
Human ovarian cancer cell line (e.g., A2780)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound extract
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the A2780 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete RPMI 1640 medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method for determining anticholinesterase activity.
Objective: To determine the concentration at which this compound inhibits AChE activity by 50% (IC50).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
This compound extract
-
Donepezil (positive control)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer. Prepare serial dilutions of this compound and the positive control.
-
Assay Reaction: In a 96-well plate, add 25 µL of the test compound solution, 25 µL of AChE solution, and 125 µL of DTNB solution. Incubate for 15 minutes at 25°C.
-
Initiation of Reaction: Add 25 µL of ATCI solution to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated relative to the control (without inhibitor). The IC50 value is determined from the dose-response curve.
Visualizing Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying the biological activity of this compound is crucial for its development as a therapeutic agent. While specific pathways for this compound have not been elucidated, the following diagrams illustrate general pathways for flavonoids and a typical experimental workflow.
Caption: Experimental workflow for investigating the biological activity of this compound.
Caption: Postulated anti-inflammatory mechanism of flavonoids via NF-κB pathway inhibition.
Caption: General antioxidant mechanism of flavonoids through radical scavenging.
Discussion and Future Directions
The current body of evidence suggests that this compound possesses noteworthy biological activities, particularly as an anti-acetylcholinesterase agent and a cytotoxic compound. The reported IC50 value of 6.8 µM for AChE inhibition indicates a potent activity that warrants further investigation for its potential in managing neurodegenerative diseases. While its cytotoxicity against the A2780 ovarian cancer cell line has been described as "weak," the lack of a specific IC50 value in publicly accessible literature makes direct comparisons with other cytotoxic agents challenging.
A significant gap in the current knowledge is the absence of data on the anti-inflammatory and antioxidant properties of this compound. Given that flavonoids are well-known for these activities, it is highly probable that this compound also exhibits such effects. Future research should prioritize the evaluation of its anti-inflammatory potential, possibly through assays measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and its antioxidant capacity using methods like the DPPH or ORAC assays.
Furthermore, elucidating the specific signaling pathways modulated by this compound is a critical next step. Investigating its impact on key inflammatory pathways such as NF-κB and MAPK, and exploring its effects on cellular antioxidant defense mechanisms, will provide a deeper understanding of its mode of action.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic and enzyme inhibitory activities. This technical guide provides a consolidated resource of the existing data and outlines the necessary experimental frameworks for future research. To fully realize the therapeutic potential of this compound, further in-depth studies are required to quantify its full range of biological activities and to unravel the underlying molecular mechanisms. Such efforts will be instrumental in guiding its development into a potential therapeutic agent for various diseases.
A Technical Guide to the Preliminary Cytotoxic Screening of Schizolaenone C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for conducting a preliminary cytotoxic screening of Schizolaenone C, a naturally occurring flavonoid. While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, this document outlines the standard experimental protocols and data presentation formats applicable to the cytotoxic evaluation of novel natural products.
Introduction to this compound and Cytotoxicity Screening
This compound is a flavonoid isolated from Schizolaena hystrix, a plant native to Madagascar. Preliminary studies have investigated its biological activities, including its potential cytotoxicity against cancer cell lines. Cytotoxicity screening is a critical initial step in the drug discovery process, providing essential information about a compound's potential as an anticancer agent. This is typically achieved by assessing the compound's ability to reduce the viability or induce the death of cancer cells in vitro.
Initial research on the cytotoxic properties of compounds isolated from Schizolaena hystrix indicated that while some flavonoids exhibited significant activity, this compound was found to be only weakly active against the A2780 human ovarian cancer cell line.[1] Further detailed studies characterizing its activity across a broader range of cell lines are necessary to fully elucidate its therapeutic potential.
Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for commonly employed in vitro cytotoxicity assays suitable for the preliminary screening of this compound.
2.1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[2][3]
-
Cell Culture and Plating:
-
Human cancer cell lines (e.g., A2780 ovarian cancer, HeLa cervical cancer, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well).
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of dilutions are prepared from the stock solution in culture medium to achieve the desired final concentrations.
-
The culture medium from the cell plates is replaced with medium containing the various concentrations of this compound. Control wells receive medium with the solvent at the same concentration as the treatment wells.
-
Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
Cell Fixation and Staining:
-
After incubation, the supernatant is discarded, and cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried.
-
-
Measurement and Data Analysis:
-
The protein-bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at approximately 510-565 nm using a microplate reader.[2][4]
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of a compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[5][6]
-
2.2. Calcein AM Assay
The Calcein AM assay is a fluorescence-based method for determining cell viability. Calcein AM is a non-fluorescent, cell-permeable compound that is converted by intracellular esterases in living cells into the highly fluorescent calcein, which is retained within cells with intact membranes.[7][8][9]
-
Cell Culture and Plating:
-
Similar to the SRB assay, cells are cultured and seeded in 96-well plates (preferably black-walled for fluorescence assays).[9]
-
Plates are incubated to allow for cell attachment.
-
-
Compound Treatment:
-
Cells are treated with a range of concentrations of this compound and incubated for the desired duration.
-
-
Cell Staining:
-
A Calcein AM stock solution is prepared in DMSO.[7]
-
Immediately before use, the stock solution is diluted in an appropriate buffer to the working concentration (typically 1-10 µM).[10]
-
The culture medium is removed, and the cells are washed.
-
The Calcein AM working solution is added to each well, and the plate is incubated for 30-60 minutes at 37°C.
-
-
Measurement and Data Analysis:
-
The fluorescence intensity is measured using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.[8][9]
-
The percentage of viable cells is calculated by comparing the fluorescence of treated cells to that of untreated controls.
-
The IC50 value is determined from the dose-response curve.
-
Data Presentation
Quantitative data from cytotoxicity screenings should be summarized in a clear and structured format to facilitate comparison.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Cancer | > 100* |
| HeLa | Cervical Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| CEM | T-lymphoblastic Leukemia | Data not available |
| RPMI 8226 | Multiple Myeloma | Data not available |
*Based on qualitative reports of weak activity. Actual values would be determined experimentally.
Visualizing Experimental Workflow and Signaling Pathways
4.1. Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary cytotoxic screening of a natural product like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. scispace.com [scispace.com]
- 4. zellx.de [zellx.de]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay - Calcein AM [protocols.io]
- 8. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
The Antiradical Properties of Paulownia tomentosa Flavonoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiradical properties of flavonoids derived from Paulownia tomentosa. It consolidates quantitative data from various studies, details the experimental protocols for extraction and activity assessment, and visualizes key processes and molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of Paulownia tomentosa flavonoids.
Quantitative Antiradical Activity Data
The antiradical capacity of flavonoids from Paulownia tomentosa has been quantified using various assays. The following tables summarize the key findings from different studies, providing a comparative look at the efficacy of various extracts and isolated compounds.
| Extract/Fraction | Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) | Total Phenolic Content (GAE/100g) | Reference |
| Fruit Extracts | |||||
| Ethanolic Extract | DPPH | - | - | - | [1] |
| - Chloroform Fraction | DPPH | - | - | - | [1] |
| - Ethyl Acetate (EtOAc) Fraction | DPPH | 20.5 ± 1.0 | Good scavenger in comparison to Trolox C | 25.1 ± 1.2 | [1][2] |
| - n-Butanol (n-BuOH) Fraction | DPPH | - | Good scavenger in comparison to Trolox C | - | [1] |
| - Methanol (MeOH) Fraction | DPPH | - | Good scavenger in comparison to Trolox C | - | [1] |
| Leaf Extracts | |||||
| 50% Ethanolic Extract | DPPH | - | - | - | [3] |
| Methanolic Extract | DPPH | - | 1104.908 µmolTE/g | 60.2 ± 2.5 | [2][4] |
| Flower Extracts | |||||
| Methanolic Extract | DPPH | - | 223.280 µmolTE/g | - | [4] |
Table 1: Antiradical and Antioxidant Activity of Paulownia tomentosa Extracts. This table summarizes the half maximal inhibitory concentration (IC50) for DPPH radical scavenging, Trolox Equivalent Antioxidant Capacity (TEAC), and total phenolic content expressed as gallic acid equivalents (GAE) for various extracts from the fruits, leaves, and flowers of Paulownia tomentosa.
| Compound | Source | Antiradical Activity | Reference |
| Acteoside | Fruit (EtOAc & n-BuOH extracts) | Identified as one of the main compounds responsible for antiradical activity. | [1] |
| Isoacteoside | Fruit (EtOAc & n-BuOH extracts) | Identified as one of the main compounds responsible for antiradical activity. | [1] |
| Mimulone | Fruit (MeOH extract) | Established anti-DPPH activity. | [1] |
| Diplacone | Fruit (MeOH extract) | Proven as an antiradical active compound. | [1] |
Table 2: Antiradical Activity of Specific Flavonoids Isolated from Paulownia tomentosa Fruits. This table highlights individual flavonoid compounds that have been identified as major contributors to the antiradical effects of the fruit extracts.
Experimental Protocols
Flavonoid Extraction and Fractionation from Paulownia tomentosa Fruits
This protocol describes a common method for the extraction and subsequent liquid-liquid fractionation of flavonoids from the fruits of Paulownia tomentosa.[1][5]
a. Extraction:
-
The dried and powdered fruits of Paulownia tomentosa are subjected to extraction with ethanol (EtOH) at room temperature.
-
The extraction process is typically repeated multiple times to ensure a comprehensive extraction of the phytochemicals.
-
The resulting ethanolic extracts are combined and the solvent is evaporated under reduced pressure to yield a crude extract.
b. Liquid-Liquid Fractionation:
-
The crude ethanolic extract is dissolved in a suitable solvent system, often a mixture of methanol and water.
-
The solution is then sequentially partitioned with solvents of increasing polarity. A common sequence is:
-
Hexane: To remove nonpolar compounds.
-
Chloroform (CHCl3): To extract compounds of low polarity, including some flavonoids.
-
Ethyl Acetate (EtOAc): To isolate flavonoids and other phenolic compounds of medium polarity.
-
n-Butanol (n-BuOH): To extract more polar glycosylated flavonoids and other polar compounds.
-
-
The remaining aqueous fraction contains highly polar compounds.
-
Each fraction is dried using a rotary evaporator to yield the respective fractionated extracts.
Caption: Workflow for the extraction and fractionation of flavonoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to evaluate the antiradical activity of natural compounds.[1]
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 22 g/L) is prepared.[1]
-
Sample Preparation: The Paulownia tomentosa extracts or isolated flavonoids are dissolved in methanol at various concentrations.
-
Reaction Mixture: A small volume of the sample solution (e.g., 0.2 mL) is mixed with a larger volume of the DPPH solution (e.g., 1.8 mL).[1]
-
Incubation and Measurement: The absorbance of the mixture is measured at 517 nm at regular intervals (e.g., every minute for the first 5 minutes, then every 5 minutes for the next 25 minutes).[1] A control sample containing only methanol and the DPPH solution is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Effect (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging effect against the sample concentration.
Signaling Pathways in Antiradical Action
Beyond direct radical scavenging, flavonoids from Paulownia tomentosa likely exert their antiradical effects by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense system. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .
Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of a battery of protective enzymes.
Caption: The Nrf2-ARE signaling pathway modulated by flavonoids.
This guide highlights the significant antiradical potential of flavonoids from Paulownia tomentosa. The presented data and protocols offer a solid foundation for further research into the specific mechanisms of action and the development of novel therapeutic agents based on these natural compounds. The modulation of cellular signaling pathways, such as the Nrf2-ARE pathway, represents a particularly promising avenue for future investigation.
References
- 1. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. Paulownia C-geranylated flavonoids: their structural variety, biological activity and application prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical profile of Paulownia tomentosa (Thunb). Steud - PMC [pmc.ncbi.nlm.nih.gov]
Schizolaenone C molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics, isolation, and potential biological activities of Schizolaenone C, a geranylated flavanone with cytotoxic properties. The information is intended to support further research and drug development efforts centered on this natural product.
Core Molecular Data
This compound is a complex flavonoid with the molecular formula C25H28O6.[1] Its molecular weight is approximately 424.5 g/mol .[1] A summary of its key molecular properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C25H28O6 | PubChem[1] |
| Molecular Weight | 424.5 g/mol | PubChem[1] |
| Exact Mass | 424.18858861 Da | PubChem[1] |
| IUPAC Name | (2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | PubChem[1] |
| Synonyms | 928760-56-9, CHEMBL1094618 | PubChem[1] |
Experimental Protocols
Isolation of this compound from Schizolaena hystrix
This compound was first isolated from a methanol extract of the plant Schizolaena hystrix, collected in the Madagascar rainforest. The isolation procedure, as described by Murphy et al. (2006), involved bioassay-guided fractionation.
Extraction and Initial Fractionation:
-
Dried and ground plant material of S. hystrix was extracted with ethanol.
-
A portion of the crude ethanol extract was partitioned between different solvents to separate compounds based on polarity.
-
A separate methanol extract of the same plant was also prepared for further fractionation.
Chromatographic Separation:
-
The methanol extract was subjected to a series of chromatographic techniques to isolate individual compounds.
-
Bioassay-guided fractionation was employed, where the cytotoxic activity of the fractions was tested at each stage to guide the separation process. The A2780 human ovarian cancer cell line was utilized for these bioassays.
-
This multi-step chromatographic process, likely involving techniques such as column chromatography and high-performance liquid chromatography (HPLC), led to the isolation of pure this compound.
Structure Elucidation:
The chemical structure of the isolated this compound was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assay
The cytotoxic activity of this compound was evaluated against the A2780 human ovarian cancer cell line. While the original publication does not provide exhaustive detail on the cytotoxicity protocol, a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay would likely have been used. A general workflow for such an assay is outlined below.
General Cytotoxicity Testing Workflow:
References
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Schizolaenone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizolaenone C is a flavonoid compound that has been isolated from the plant Schizolaena hystrix, a species native to the rainforests of Madagascar.[1][2] This document provides a summary of the known methods for its isolation and purification based on available scientific literature. While detailed experimental parameters are not fully available in the public domain, this guide outlines the general workflow and the chemical principles involved in the process.
Data Presentation
Currently, specific quantitative data regarding the yield and purity of this compound at various stages of the isolation and purification process have not been detailed in accessible publications. Comprehensive tables will be populated as this information becomes available through further research.
Experimental Protocols
The isolation of this compound from Schizolaena hystrix is achieved through a multi-step process involving extraction and chromatographic fractionation. The general approach is a bioassay-guided fractionation, where extracts are tested for biological activity to direct the purification of the active components.
1. Plant Material Collection and Preparation
-
Plant Species: Schizolaena hystrix
-
Part Used: While the initial discovery involved a crude ethanol extract of the plant, this compound was specifically isolated from a methanol extract of the same plant material.[1][2]
-
Preparation: The plant material is typically dried and ground into a fine powder to maximize the surface area for solvent extraction.
2. Extraction
-
Solvent: Methanol is used as the extraction solvent to obtain the crude extract containing this compound.[1][2]
-
Procedure (General):
-
The powdered plant material is macerated or percolated with methanol at room temperature for an extended period.
-
The process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.
-
The resulting methanol extracts are combined and filtered.
-
The solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude methanol extract.
-
3. Bioassay-Guided Fractionation
The crude methanol extract is subjected to a series of chromatographic separations. At each stage, the resulting fractions are tested for a specific biological activity (in the original study, cytotoxicity was a key parameter) to identify the fractions containing the compound of interest.
-
Initial Fractionation (General Approach):
-
The crude methanol extract is typically subjected to an initial column chromatography step. A common stationary phase for this purpose is silica gel.
-
Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol).
-
Fractions are collected and tested. The active fractions are then pooled for further purification.
-
4. Purification
The active fractions from the initial separation are further purified using one or more chromatographic techniques until this compound is isolated in a pure form.
-
Chromatographic Techniques (Presumed):
-
Column Chromatography: Repeated column chromatography on silica gel or other stationary phases (e.g., Sephadex) with different solvent systems is a standard method for purifying flavonoids.
-
Preparative Thin-Layer Chromatography (TLC): This technique can be used for small-scale purification of compounds from complex mixtures.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to obtain a highly pure compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid or acetic acid), is commonly used for flavonoid purification.
-
5. Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed connectivity of atoms in the molecule.
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Note on Signaling Pathways: As of the current literature review, there is no specific information available regarding the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.
References
Application Notes and Protocols for HPLC Quantification of Schizolaenone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizolaenone C is a geranylated flavanone found in plants such as Paulownia tomentosa and Schizolaena hystrix. Geranylated flavonoids are a class of compounds of significant interest due to their potential therapeutic properties, including cytotoxic and anti-inflammatory activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its biological activities. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for structurally similar compounds.
Experimental Protocols
Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh approximately 1 mg of pure this compound standard.
-
Dissolve the standard in methanol to prepare a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.
-
Store stock and standard solutions at 4°C in the dark.
Sample Preparation (from Plant Material):
-
Grind the dried plant material (e.g., fruits of Paulownia tomentosa) to a fine powder.
-
Accurately weigh 1 g of the powdered material into a flask.
-
Add 20 mL of methanol and perform extraction using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the final sample solution through a 0.45 µm syringe filter prior to HPLC analysis.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for the quantification of this compound. The following conditions are recommended based on methods for similar geranylated flavonoids:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with: A) Water with 0.1% formic acid B) Acetonitrile with 0.1% formic acid |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-35 min: 80-30% B; 35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 288 nm (based on typical flavanone absorbance maxima) |
| Injection Volume | 10 µL |
Method Validation
For reliable quantification, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Analyze the calibration standards in triplicate to construct a calibration curve. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.
-
Precision: Evaluate intra-day and inter-day precision by analyzing replicate injections of quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determine the accuracy by performing recovery studies. Spike a blank matrix with known concentrations of this compound and calculate the percentage recovery. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Specificity: Assess the ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix. This can be confirmed by comparing the chromatograms of blank, standard, and sample solutions.
Data Presentation
The following table is a template for summarizing the quantitative data for this compound from different samples.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Concentration in Plant Material (mg/g) |
| Standard 1 | ||||
| Standard 2 | ||||
| Standard 3 | ||||
| QC Low | ||||
| QC Medium | ||||
| QC High | ||||
| Sample 1 | ||||
| Sample 2 | ||||
| Sample 3 |
Potential Signaling Pathways and Experimental Workflows
This compound, as a geranylated flavonoid, is reported to possess cytotoxic activity.[1] While the specific signaling pathways for this compound are not yet fully elucidated, flavonoids with similar structures are known to exert their effects through various mechanisms, including the modulation of inflammatory and cell survival pathways.
Potential Anti-inflammatory Signaling Pathway of this compound
Many flavonoids exhibit anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. A potential mechanism for this compound is the inhibition of pro-inflammatory mediators.
Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.
PPARγ Activation Pathway
Some flavonoids have been identified as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and metabolism. Activation of PPARγ can lead to the suppression of inflammatory responses.
Caption: Potential activation of PPARγ signaling by this compound.
Experimental Workflow for Quantification
The overall workflow for the quantification of this compound from a plant matrix is outlined below.
Caption: Workflow for this compound quantification from plant samples.
References
NMR Spectroscopic Analysis of Schizolaenone C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizolaenone C, a flavonoid isolated from the Madagascan plant Schizolaena hystrix, has garnered interest within the scientific community. As a member of the flavonoid family, it possesses a characteristic chromen-4-one core. Specifically, it is identified as (2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one.[1] The structural elucidation and subsequent analysis of this complex natural product are heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and standardized protocols for the comprehensive NMR spectroscopic analysis of this compound and related geranylated flavonoids. These guidelines are intended to assist researchers in the unambiguous identification, structural confirmation, and purity assessment of this class of compounds, which is crucial for drug discovery and development programs.
Introduction to NMR Analysis of Flavonoids
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products. For flavonoids like this compound, NMR provides critical information regarding the carbon skeleton, the nature and position of substituents, and the stereochemistry of the molecule. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer initial insights into the proton and carbon environments within the molecule. Two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC, are then employed to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure.
Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.3 - 5.5 | dd | 12.0, 3.0 |
| 3a | 3.0 - 3.2 | dd | 17.0, 12.0 |
| 3b | 2.7 - 2.9 | dd | 17.0, 3.0 |
| 8 | 6.0 - 6.2 | s | - |
| 2' | 6.3 - 6.5 | d | 2.0 |
| 4' | 6.2 - 6.4 | t | 2.0 |
| 6' | 6.3 - 6.5 | d | 2.0 |
| 1'' | 3.1 - 3.3 | d | 7.0 |
| 2'' | 5.1 - 5.3 | t | 7.0 |
| 4'' | 2.0 - 2.2 | m | - |
| 5'' | 2.0 - 2.2 | m | - |
| 6'' | 5.0 - 5.2 | t | 7.0 |
| 7''-CH₃ | 1.6 - 1.8 | s | - |
| 8''-CH₃ | 1.5 - 1.7 | s | - |
| 3''-CH₃ | 1.7 - 1.9 | s | - |
| 5-OH | 12.0 - 12.5 | s | - |
| 7-OH | 9.0 - 9.5 | s | - |
| 3'-OH | 8.5 - 9.0 | s | - |
| 5'-OH | 8.5 - 9.0 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
| Position | Predicted Chemical Shift (δ, ppm) |
| 2 | 79 - 81 |
| 3 | 42 - 44 |
| 4 | 196 - 198 |
| 5 | 162 - 164 |
| 6 | 108 - 110 |
| 7 | 165 - 167 |
| 8 | 95 - 97 |
| 9 | 161 - 163 |
| 10 | 102 - 104 |
| 1' | 145 - 147 |
| 2' | 106 - 108 |
| 3' | 158 - 160 |
| 4' | 107 - 109 |
| 5' | 158 - 160 |
| 6' | 106 - 108 |
| 1'' | 21 - 23 |
| 2'' | 122 - 124 |
| 3'' | 134 - 136 |
| 4'' | 39 - 41 |
| 5'' | 26 - 28 |
| 6'' | 124 - 126 |
| 7'' | 131 - 133 |
| 8'' | 25 - 27 |
| 3''-CH₃ | 16 - 18 |
| 7''-CH₃ | 17 - 19 |
Experimental Protocols
Sample Preparation
-
Isolation and Purification: this compound is typically isolated from the plant material of Schizolaena hystrix through solvent extraction (e.g., with methanol or ethanol) followed by bioassay-guided fractionation using chromatographic techniques.[2]
-
Sample Purity: Ensure the isolated compound is of high purity (>95%) as determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or acetone-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
NMR Data Acquisition
The following experiments are recommended for the complete structural elucidation of this compound.
-
¹H NMR (Proton NMR):
-
Purpose: To identify the number and types of protons in the molecule.
-
Typical Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-3 s
-
Relaxation Delay: 2 s
-
-
-
¹³C NMR (Carbon NMR):
-
Purpose: To identify the number and types of carbon atoms.
-
Typical Parameters:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024-4096 (due to low natural abundance of ¹³C)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 s
-
Relaxation Delay: 2 s
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 will show CH and CH₃ signals pointing up and CH₂ signals pointing down. DEPT-90 will only show CH signals.
-
Typical Parameters: Run as standard instrument programs.
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Number of Scans: 2-4 per increment
-
Data Points: 2048 in F2, 256-512 in F1
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 4-8 per increment
-
Data Points: 1024 in F2, 256 in F1
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-4 bond) proton-carbon (¹H-¹³C) correlations. This is crucial for connecting different structural fragments.
-
Typical Parameters:
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 16-32 per increment
-
Data Points: 2048 in F2, 256 in F1
-
Long-range coupling delay (D6): optimized for 4-10 Hz.
-
-
Data Analysis and Structure Elucidation
-
¹H NMR Analysis: Integrate all proton signals to determine the relative number of protons. Analyze chemical shifts and coupling patterns to identify functional groups (e.g., aromatic protons, olefinic protons, methylene groups, methyl groups).
-
¹³C NMR and DEPT Analysis: Count the number of carbon signals to determine the total number of carbon atoms. Use DEPT spectra to classify each carbon as a C, CH, CH₂, or CH₃.
-
COSY Analysis: Correlate coupled protons to trace out spin systems within the molecule, such as the geranyl side chain and the dihydrochromenone ring protons.
-
HSQC Analysis: Assign protons to their directly attached carbons.
-
HMBC Analysis: This is the key experiment for assembling the complete structure. Look for correlations between protons and carbons that are 2-4 bonds away. For example, the proton at position 8 should show a correlation to carbons 6, 7, 9, and 10, confirming the A-ring substitution pattern. The protons of the geranyl side chain (1'') should show a correlation to C-6, confirming its point of attachment.
-
Structural Confirmation: Combine all the information from the 1D and 2D NMR experiments to build the final structure of this compound. Compare the obtained data with the predicted values and with data from structurally related known compounds.
Application in Drug Development
The precise structural characterization of this compound is a prerequisite for any further investigation into its biological activity and potential as a therapeutic agent. NMR spectroscopy plays a vital role in:
-
Lead Identification: Confirming the structure of the active compound isolated from a natural source.
-
Structure-Activity Relationship (SAR) Studies: Analyzing synthetic derivatives of this compound to understand how structural modifications affect its biological activity.
-
Quality Control: Ensuring the identity and purity of the compound in preclinical and clinical batches.
This compound and other flavonoids have been investigated for various biological activities, including cytotoxic effects against cancer cell lines.[2] The mechanism of action often involves the modulation of specific signaling pathways.
Conclusion
The NMR spectroscopic analysis protocols and application notes provided herein offer a comprehensive guide for researchers engaged in the study of this compound and other geranylated flavonoids. Adherence to these standardized methods will ensure the acquisition of high-quality, reproducible data, which is fundamental for the accurate structural elucidation and further development of this promising class of natural products. The combination of 1D and 2D NMR techniques is powerful and essential for the unambiguous assignment of complex molecular architectures.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Schizolaenone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizolaenone C is a flavonoid compound isolated from the plant Schizolaena hystrix.[1] Flavonoids, a broad class of plant secondary metabolites, have garnered significant interest in cancer research due to their potential cytotoxic and pro-apoptotic activities against various cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability. The protocol is designed for use with adherent cancer cell lines, such as the A2780 human ovarian cancer cell line, in which this compound has been reported to exhibit cytotoxic effects.
Data Presentation
Table 1: Reported Cytotoxicity of Flavanones from Schizolaena hystrix against A2780 Human Ovarian Cancer Cells
| Compound | Reported Cytotoxic Activity | IC50 (µg/mL) |
| Nymphaeol A | Most potent among the tested flavanones | 5.5 |
| Schizolaenone A | Weakly active | Not specified |
| Schizolaenone B | Weakly active | Not specified |
| 4'-O-methylbonannione A | Weakly active | Not specified |
| Bonannione A | Weakly active | Not specified |
| Macarangaflavanone B | Weakly active | Not specified |
| This compound | Reported as cytotoxic | Not specified |
Data compiled from studies on compounds isolated from Schizolaena hystrix.
Table 2: Example Data from a Dose-Response Experiment with this compound on A2780 Cells
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 1.05 ± 0.09 | 84.0 |
| 10 | 0.88 ± 0.07 | 70.4 |
| 25 | 0.63 ± 0.05 | 50.4 |
| 50 | 0.40 ± 0.04 | 32.0 |
| 100 | 0.21 ± 0.03 | 16.8 |
This is example data and should be replaced with experimental results.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxicity of this compound against an adherent cancer cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Adherent cancer cell line (e.g., A2780)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to about 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range to determine the IC50 value (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Caption: A plausible signaling pathway for flavonoid-induced apoptosis.
References
Application Notes and Protocols for Measuring the Antioxidant Capacity of Schizolaenone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizolaenone C is a naturally occurring flavonoid, a class of polyphenolic compounds known for their diverse biological activities. The structure of this compound, rich in hydroxyl groups, suggests potential antioxidant properties. Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in drug discovery and development, particularly for therapeutic areas related to oxidative stress, such as inflammation, neurodegenerative diseases, and cancer.
These application notes provide detailed protocols for three widely accepted in vitro assays to quantify the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
Data Presentation
Since no public data on the antioxidant capacity of this compound is currently available, the following table is provided as a template for researchers to populate with their experimental findings. This structured format allows for clear and easy comparison of results obtained from the different antioxidant assays.
| Assay Type | Test Compound | Concentration Range | IC50 / EC50 (µg/mL or µM) | Trolox Equivalents (TE) |
| DPPH | This compound | e.g., 1-100 µg/mL | User-determined value | User-determined value |
| Trolox (Standard) | e.g., 1-50 µM | User-determined value | 1.0 | |
| ABTS | This compound | e.g., 1-100 µg/mL | User-determined value | User-determined value |
| Trolox (Standard) | e.g., 1-50 µM | User-determined value | 1.0 | |
| ORAC | This compound | e.g., 1-100 µg/mL | Not Applicable | User-determined value |
| Trolox (Standard) | e.g., 6.25-100 µM | Not Applicable | 1.0 |
Experimental Workflow
The general workflow for assessing the antioxidant capacity of this compound using the DPPH, ABTS, and ORAC assays is depicted below.
Caption: Workflow for DPPH, ABTS, and ORAC antioxidant assays.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[1]
a. Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
b. Protocol:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to make a stock solution. Prepare a series of dilutions from the stock solution.
-
Preparation of Standard: Prepare a stock solution of Trolox in methanol. Prepare a series of dilutions to be used as a positive control and for calculating Trolox Equivalents.
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the sample or standard dilution.
-
Add 100 µL of the 0.1 mM DPPH working solution to each well.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[2]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[3][4]
a. Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Trolox
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~734 nm
b. Protocol:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[5]
-
Preparation of Test Samples and Standard: Prepare serial dilutions of this compound and Trolox as described for the DPPH assay.
-
Assay Procedure:
-
Add 20 µL of the sample or standard dilution to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[2][6][7]
a. Materials and Reagents:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
75 mM Phosphate buffer (pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, capable of kinetic reads at 37°C.
b. Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in 75 mM phosphate buffer. Dilute to a working solution just before use.
-
Prepare an AAPH solution in 75 mM phosphate buffer. This solution should be made fresh daily.
-
Prepare serial dilutions of this compound and Trolox in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
To each well of a black 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Mix and pre-incubate the plate at 37°C for at least 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette.
-
-
Measurement: Immediately begin recording the fluorescence every 1-5 minutes for at least 60 minutes at 37°C.
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample and standard from the fluorescence decay curve.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of this compound from the standard curve and express it as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.
-
Antioxidant Signaling Pathway
Phenolic antioxidants like this compound can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE pathway.[8][9][10] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (which can include antioxidants), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a battery of protective enzymes.
Caption: The Keap1-Nrf2-ARE pathway activation by antioxidants.
References
- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. mdpi.com [mdpi.com]
- 4. ABTS - Wikipedia [en.wikipedia.org]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. agilent.com [agilent.com]
- 7. Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions [mdpi.com]
Application Notes and Protocols for Testing Schizolaenone C Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of Schizolaenone C, a flavonoid isolated from Schizolaena hystrix, on cancer cell lines. The protocols outlined below are based on established methodologies for evaluating cytotoxicity and apoptosis.
Introduction to this compound
This compound is a flavonoid compound that has been evaluated for its potential as an anticancer agent.[1][2] As a member of the flavonoid family, it is anticipated to exert its cytotoxic effects through mechanisms common to this class of compounds, including the induction of apoptosis and modulation of cellular signaling pathways involved in cell proliferation and survival.[3][4]
Recommended Cell Lines
Based on published data, the primary cell line used for evaluating the cytotoxicity of this compound is:
-
A2780 (Human Ovarian Cancer Cell Line): This cell line has been utilized in the initial cytotoxic screening of this compound.[2][3]
For broader screening and to understand the compound's specificity, researchers may consider utilizing a panel of cell lines representing different cancer types, such as:
-
MCF-7 (Human Breast Adenocarcinoma Cell Line)
-
HT-29 (Human Colorectal Adenocarcinoma Cell Line)
-
A-2780 (Human Ovarian Cancer Cell Line)
-
PC-3 (Human Prostate Adenocarcinoma Cell Line)
-
U-118 MG (Human Glioblastoma Cell Line)
-
HEK293 (Human Embryonic Kidney Cells) or other non-cancerous cell lines to assess selectivity.
Quantitative Data Summary
The cytotoxic activity of this compound and other compounds isolated from Schizolaena hystrix against the A2780 human ovarian cancer cell line is summarized below.[2]
| Compound | IC50 (µM) |
| This compound | 20 |
| Diplacol | 13 |
| 3'-Prenylnaringenin | 14 |
| 3S-Acetoxyeicosanoic acid ethyl ester | >70 |
| 3S-Acetoxydoeicosanoic acid | 30 |
| 3S-Acetoxyeicosanoic acid | 28 |
| 1-Hydroxydodecan-2-one | 40 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
A2780 cells (or other selected cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, serving as an indicator of cytotoxicity.
Materials:
-
Cells and this compound as in the MTT assay
-
LDH cytotoxicity detection kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the treated, spontaneous release, and maximum release wells.
Apoptosis Detection: Annexin V-FITC Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane using Annexin V conjugated to a fluorescent dye (FITC). Propidium iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells and this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
Postulated Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of flavonoids, this compound may induce apoptosis through the intrinsic pathway, potentially involving the PI3K/Akt and MAPK signaling cascades.
Caption: Postulated signaling pathway of this compound-induced apoptosis in cancer cells.
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Logical Relationship for Apoptosis Detection
This diagram shows the logical gating for identifying different cell populations in the Annexin V/PI flow cytometry assay.
Caption: Logic diagram for cell population gating in Annexin V/PI apoptosis assay.
References
Application Note: Determination of Antioxidant Activity of Schizolaenone C using DPPH and FRAP Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schizolaenone C is a naturally occurring flavonoid derivative. Flavonoids are a class of polyphenolic compounds that are widely studied for their diverse biological activities, including their potential as antioxidants.[1][2] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals, which are unstable molecules that can cause cellular damage and are implicated in various diseases.[3] Therefore, the evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in drug discovery and development.
This application note provides detailed protocols for two of the most widely used and reliable methods for assessing in vitro antioxidant activity: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[4][5] These assays are based on different chemical principles, providing a more comprehensive assessment of a compound's antioxidant potential.
DPPH Radical Scavenging Assay
Principle
The DPPH assay is a popular spectrophotometric method for determining the antioxidant capacity of compounds.[4] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3] DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm.[6] When the DPPH radical is scavenged by an antioxidant, it is reduced to the non-radical form, DPPH-H, which is a pale yellow color.[4] This reduction leads to a decrease in absorbance at 517 nm, and the degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[3]
Caption: DPPH radical scavenging by an antioxidant compound.
Experimental Protocol
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes and tips
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM):
-
Preparation of Test Sample and Control Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Prepare a series of concentrations for the positive control in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test sample or standard to each well.[3]
-
Add the DPPH working solution to each well and mix thoroughly.[7]
-
Prepare a blank sample containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[4]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[8]
-
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:[4]
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[4] A lower IC50 value indicates a higher antioxidant activity.
Caption: Experimental workflow for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle
The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[5] The assay utilizes a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ). In the presence of an antioxidant, the Fe³⁺-TPTZ complex is reduced to the Fe²⁺-TPTZ complex, which has an intense blue color and a maximum absorbance at 593 nm.[9] The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.[5]
Caption: FRAP mechanism for antioxidant activity assessment.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Standard (e.g., Trolox or FeSO₄·7H₂O)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
-
Water bath
Procedure:
-
Preparation of FRAP Reagent:
-
Preparation of Test Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a standard curve using a series of known concentrations of Trolox or ferrous sulfate.
-
-
Assay Procedure:
Data Analysis:
The antioxidant capacity is determined from the standard curve of the known standard (Trolox or FeSO₄). The FRAP value is typically expressed as micromolar Trolox equivalents (µM TE) or ferrous ion equivalents per gram or mole of the sample.
Caption: Experimental workflow for the FRAP assay.
Data Presentation
As no specific experimental data for this compound is currently available, the following table serves as a template for presenting the results obtained from the DPPH and FRAP assays.
| Compound | DPPH Assay IC50 (µM) | FRAP Assay (µM TE/µM) |
| This compound | [Insert Value] | [Insert Value] |
| Quercetin (Control) | [Insert Value] | [Insert Value] |
| Ascorbic Acid (Control) | [Insert Value] | [Insert Value] |
TE: Trolox Equivalents
Conclusion
The DPPH and FRAP assays are robust and reproducible methods for evaluating the antioxidant activity of compounds like this compound. By employing these protocols, researchers can effectively screen and characterize the antioxidant potential of novel molecules, which is a crucial aspect of modern drug development and natural product research. The combination of a radical scavenging assay (DPPH) and a reducing power assay (FRAP) provides a more comprehensive understanding of the antioxidant mechanisms of the test compound.
References
- 1. Bridging the gap in antioxidant activity of flavonoids: Correlating the oxidation of human plasma with chemical and cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. mdpi.com [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. pubcompare.ai [pubcompare.ai]
Application Notes & Protocols: Synthesis of Schizolaenone C Derivatives
For researchers, scientists, and drug development professionals, this document provides a detailed, proposed methodology for the synthesis of Schizolaenone C and its derivatives. As a C-geranylated flavanone, this compound possesses a unique structure that has garnered interest for its potential biological activities, including cytotoxicity against cancer cell lines.[1] The protocols outlined below are based on established synthetic strategies for structurally related geranylated flavonoids and provide a comprehensive guide for the laboratory synthesis of these compounds.
Introduction
This compound is a flavonoid derivative characterized by a geranyl group attached to the flavonoid skeleton via a carbon-carbon bond.[2] Such C-geranylated flavonoids are of significant interest due to their diverse biological activities, which include antioxidant, anti-inflammatory, and cytotoxic effects.[2][3] The lipophilic geranyl side-chain is thought to enhance the interaction of these molecules with biological membranes and target proteins, potentially leading to increased potency.[4][5]
The synthesis of C-geranylated flavonoids presents a unique challenge due to the need for regioselective installation of the geranyl group onto the flavonoid core. The proposed synthetic strategy involves a convergent approach, beginning with the synthesis of a geranylated acetophenone intermediate, which is then elaborated to the final flavanone structure.
Proposed Synthetic Strategy
A plausible retrosynthetic analysis for this compound suggests a disconnection at the chalcone stage, which is a common precursor for flavanones. The chalcone can be synthesized via a Claisen-Schmidt condensation between a geranylated acetophenone and a substituted benzaldehyde. The geranylated acetophenone can be prepared by the C-alkylation of a polyhydroxyacetophenone with geranyl bromide.
Key Synthetic Steps:
-
C-Geranylation of Phloroacetophenone: Introduction of the geranyl side chain onto the phloroglucinol A ring.
-
Claisen-Schmidt Condensation: Formation of the chalcone intermediate.
-
Intramolecular Cyclization: Conversion of the chalcone to the flavanone core.
Experimental Protocols
Protocol 1: Synthesis of 2',4',6'-Trihydroxy-3'-geranylacetophenone
This protocol describes the regioselective C-geranylation of 2',4',6'-trihydroxyacetophenone (phloroacetophenone).
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2',4',6'-Trihydroxyacetophenone | 168.15 | 1.68 g | 10 mmol |
| Geranyl bromide | 217.13 | 2.40 g | 11 mmol |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 mmol |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| 1 M Hydrochloric acid (HCl) | 36.46 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a solution of 2',4',6'-trihydroxyacetophenone (10 mmol) in anhydrous DMF (50 mL), add anhydrous potassium carbonate (20 mmol).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
-
Add geranyl bromide (11 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2',4',6'-trihydroxy-3'-geranylacetophenone.
Protocol 2: Synthesis of 3'-Geranyl-2',4',4'',6'-tetrahydroxychalcone
This protocol details the Claisen-Schmidt condensation to form the chalcone intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2',4',6'-Trihydroxy-3'-geranylacetophenone | 304.40 | 3.04 g | 10 mmol |
| 3,5-Dihydroxybenzaldehyde | 138.12 | 1.52 g | 11 mmol |
| Potassium Hydroxide (KOH) | 56.11 | 2.81 g | 50 mmol |
| Ethanol (EtOH) | 46.07 | 100 mL | - |
| Water | 18.02 | 20 mL | - |
| 2 M Hydrochloric acid (HCl) | 36.46 | As needed | - |
Procedure:
-
Dissolve 2',4',6'-trihydroxy-3'-geranylacetophenone (10 mmol) and 3,5-dihydroxybenzaldehyde (11 mmol) in ethanol (100 mL).
-
Prepare a solution of potassium hydroxide (50 mmol) in water (20 mL) and add it dropwise to the stirred solution of the acetophenone and aldehyde at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 2 M HCl until the pH is approximately 2-3.
-
A yellow precipitate of the chalcone will form.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude chalcone can be purified by recrystallization from ethanol or by column chromatography.
Protocol 3: Synthesis of (±)-Schizolaenone C
This protocol describes the final intramolecular cyclization to yield the flavanone.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3'-Geranyl-2',4',4'',6'-tetrahydroxychalcone | 424.50 | 4.24 g | 10 mmol |
| Sodium Acetate (NaOAc) | 82.03 | 1.64 g | 20 mmol |
| Ethanol (EtOH) | 46.07 | 100 mL | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Dissolve the chalcone (10 mmol) in ethanol (100 mL).
-
Add a solution of sodium acetate (20 mmol) in a minimal amount of hot water to the chalcone solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the disappearance of the chalcone by TLC.
-
After completion, cool the reaction mixture and reduce the volume of ethanol under reduced pressure.
-
Add water to the remaining solution to precipitate the crude flavanone.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (±)-Schizolaenone C.
Visualizing the Workflow and Synthetic Pathway
The following diagrams illustrate the proposed synthetic workflow and the chemical transformations involved in the synthesis of this compound.
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Proposed synthetic pathway for this compound.
Data Presentation
The following table summarizes expected outcomes and key characterization data for the synthesized compounds. Note that these are predicted values based on similar compounds and would need to be confirmed by experimental data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | ¹H NMR (δ, ppm) Key Signals |
| 2',4',6'-Trihydroxy-3'-geranylacetophenone | C₁₈H₂₄O₄ | 304.38 | 60-70 | 13.5-14.0 (s, 1H, -OH), 6.0-6.2 (s, 1H, Ar-H), 5.0-5.3 (m, 2H, =CH), 3.2-3.4 (d, 2H, Ar-CH₂), 2.6 (s, 3H, -COCH₃), 1.6-1.8 (m, 9H, -CH₃) |
| 3'-Geranyl-2',4',4'',6'-tetrahydroxychalcone | C₂₅H₂₈O₆ | 424.49 | 70-80 | 13.0-13.5 (s, 1H, -OH), 7.5-7.8 (d, 1H, α-H), 7.0-7.3 (d, 1H, β-H), 6.2-6.5 (m, 3H, Ar-H), 5.0-5.3 (m, 2H, =CH) |
| This compound | C₂₅H₂₈O₆ | 424.49 | 50-60 | 12.0-12.5 (s, 1H, -OH), 6.0-6.2 (s, 1H, Ar-H), 5.2-5.5 (dd, 1H, H-2), 3.0-3.2 (dd, 1H, H-3a), 2.7-2.9 (dd, 1H, H-3b), 5.0-5.3 (m, 2H, =CH) |
Conclusion
The provided protocols offer a robust and logical pathway for the synthesis of this compound and its derivatives. This application note serves as a foundational guide for researchers aiming to explore the chemical space and biological potential of this interesting class of natural products. The modular nature of this synthetic route also allows for the straightforward generation of derivatives by utilizing different substituted benzaldehydes in the Claisen-Schmidt condensation step, thus enabling structure-activity relationship (SAR) studies. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve optimal yields and purity.
References
- 1. Cytotoxic compounds of Schizolaena hystrix from the Madagascar rainforest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paulownia C-geranylated flavonoids: their structural variety, biological activity and application prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Speed Counter-Current Chromatography for Flavanone Purification
For Researchers, Scientists, and Drug Development Professionals
High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that offers significant advantages for the separation and purification of natural products, including flavanones. Unlike traditional chromatographic methods that utilize a solid stationary phase, HSCCC employs a liquid stationary phase, which eliminates irreversible sample adsorption and results in high sample recovery and purity. This makes it an ideal technology for isolating bioactive compounds from complex mixtures such as plant extracts.
These application notes provide a comprehensive overview and detailed protocols for the application of HSCCC in the purification of flavanones, supported by quantitative data from various studies.
Key Advantages of HSCCC for Flavanone Purification:
-
No Solid Support: Eliminates irreversible adsorption of the sample, leading to high recovery rates.
-
High Sample Loading Capacity: Suitable for preparative-scale separations.
-
Versatility: A wide range of two-phase solvent systems can be tailored for specific separation needs.
-
Cost-Effective: Lower consumption of solvents and no need for expensive solid supports.
Experimental Protocols
Selection of a Two-Phase Solvent System
The selection of an appropriate two-phase solvent system is the most critical step for a successful HSCCC separation. The ideal solvent system should provide a suitable partition coefficient (K) for the target flavanones, typically between 0.5 and 2.0, and have a short settling time (less than 30 seconds).
Protocol for Solvent System Selection:
-
Initial Screening: A series of two-phase solvent systems, commonly based on n-hexane, ethyl acetate, methanol, and water, are prepared in different volume ratios.
-
Partition Coefficient (K) Determination:
-
Dissolve a small amount of the crude extract in the lower phase of the prepared solvent system.
-
Analyze this solution by HPLC and record the peak area of the target flavanone (A_L).
-
Add an equal volume of the upper phase to the solution, mix thoroughly, and allow the phases to separate.
-
Analyze the upper phase by HPLC and record the peak area of the target flavanone (A_U).
-
Calculate the partition coefficient using the formula: K = A_U / A_L .
-
-
Optimization: Adjust the ratios of the solvents to achieve the desired K value for the target compounds. For instance, modifying the methanol concentration in a chloroform-methanol-water system can alter the selectivity.
Preparation of the Two-Phase Solvent System and Sample Solution
Protocol:
-
Prepare the chosen two-phase solvent system by mixing the solvents in the desired volume ratio in a separation funnel.
-
Shake the funnel vigorously and allow the two phases to fully equilibrate and separate at room temperature.
-
Separate the upper and lower phases shortly before use.
-
Degas both phases by sonication for approximately 30 minutes to prevent bubble formation during the HSCCC run.
-
Prepare the sample solution by dissolving a known amount of the crude extract in a mixture of the upper and lower phases (typically in a 1:1 volume ratio).
HSCCC Separation Procedure
Protocol:
-
Column Preparation: Fill the entire HSCCC column with the stationary phase (either the upper or lower phase, depending on the separation).
-
Rotation and Equilibration: Start the apparatus rotation at the desired speed (e.g., 800-1800 rpm).
-
Mobile Phase Pumping: Pump the mobile phase into the column at a specific flow rate (e.g., 1.0-2.5 mL/min).
-
Hydrodynamic Equilibrium: Continue pumping the mobile phase until hydrodynamic equilibrium is established, indicated by the emergence of the mobile phase from the column outlet.
-
Sample Injection: Inject the prepared sample solution into the column through the injection valve.
-
Elution and Fraction Collection: Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm) and collect fractions at regular intervals.
-
Analysis of Fractions: Analyze the collected fractions using HPLC to determine the purity of the separated flavanones.
Data Presentation: Quantitative Analysis of Flavanone Purification
The following tables summarize the quantitative data from various studies on the purification of flavanones and other flavonoids using HSCCC.
Table 1: Two-Phase Solvent Systems and their Applications
| Target Compound(s) | Plant Source | Two-Phase Solvent System (v/v/v/v) | Reference |
| Flavanones & Flavones | Pogostemon cablin | n-hexane-ethyl acetate-methanol-water (11:5:11:5) | |
| Bolusanthol B, Tetrapterol I | Patrinia villosa | n-hexane-ethyl acetate-methanol-water (10:11:11:8) | |
| Flavonoid Glycosides | Psidium guajava | n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4) | |
| Hesperidin & other flavones | Pericarpium Citri Reticulatae | light petroleum-ethyl acetate-methanol-water (2:4:3:3) | |
| Kaempferol glycosides | Black Currant Leaves | n-hexane-EtOAc-MeOH-H₂O (1:10:1:10) | |
| Casticin | Artemisia annua | n-hexane-ethyl acetate-methanol-water (7:10:7:10) | |
| General Flavonoids | Crataegus pinnatifida | chloroform-methanol-water-n-butanol (4:3:2:1.5) |
Table 2: HSCCC Operational Parameters and Performance
| Plant Source | Sample Size (mg) | Flow Rate (mL/min) | Rotation Speed (rpm) | Purity (%) | Recovery (%) | Reference |
| Pogostemon cablin | 300 | Not Specified | Not Specified | 95-99 | Not Specified | |
| Patrinia villosa | 250 | 1.8 | 800 | High Purity | Not Specified | |
| Psidium guajava | 600 | 2.5 | 900 | >95 | Not Specified | |
| Black Currant Leaves | 100 | 1.5 | 800 | 97.1-98.5 | Not Specified | |
| Artemisia annua | 226.4 | Not Specified | Not Specified | >99 | 96.2 | |
| Herba Salviae Plbeiae | 1500 | Not Specified | 1800 | High Purity | Not Specified |
Visualizations
Logical Workflow for HSCCC Solvent System Selection
Caption: Logic for selecting an optimal two-phase solvent system.
Experimental Workflow for Flavanone Purification by HSCCC
Caption: Step-by-step workflow for HSCCC purification of flavanones.
Troubleshooting & Optimization
Technical Support Center: Schizolaenone C Solubility for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Schizolaenone C for successful bioassay execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a prenylated flavonoid with potential cytotoxic activities against various cancer cell lines.[1][2][3] Like many other prenylated flavonoids, it is a hydrophobic molecule with a high predicted LogP of 5.8, indicating poor water solubility.[4] This low aqueous solubility can lead to precipitation in bioassay media, resulting in inaccurate and unreliable experimental outcomes. The prenyl group, while often enhancing biological activity through better membrane interaction, further increases its lipophilicity.[1][3][4][5]
Q2: What are the initial steps to dissolve this compound?
The recommended initial approach is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic compounds.[6][7][8] Subsequently, this stock solution can be serially diluted to the final desired concentration in the aqueous bioassay medium.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[7] While some cell lines may tolerate up to 1%, it is crucial to include a vehicle control (medium with the same final DMSO concentration as the test samples) to account for any potential effects of the solvent on cell viability and function.[8]
Q4: My this compound precipitates when I add it to the aqueous assay buffer. What can I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Use a co-solvent: In addition to the initial DMSO for the stock solution, you can explore the use of other co-solvents in your final dilution, though this needs to be carefully validated for cell toxicity.
-
Employ solubility enhancers: Techniques such as the use of cyclodextrins to form inclusion complexes can significantly improve the aqueous solubility of flavonoids.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen organic solvent for the stock solution.
-
Solution 1: Try a different solvent. If DMSO is not effective, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[4]
-
Solution 2: Gentle heating and sonication. Gently warming the solution (e.g., in a 37°C water bath) and using a sonicator can aid in the dissolution process. However, be cautious about the thermal stability of this compound.
Issue: The compound precipitates out of the final dilution in the bioassay medium over time.
-
Solution 1: Prepare fresh dilutions. Prepare the final dilutions of this compound in the assay medium immediately before adding them to the cells.
-
Solution 2: Use a stabilizing agent. The inclusion of a small amount of serum (if compatible with the assay) or a non-ionic surfactant can sometimes help to stabilize the compound in the aqueous medium.
-
Solution 3: Consider cyclodextrin complexation. Forming an inclusion complex with a cyclodextrin can create a more stable, water-soluble formulation.
Data Presentation
Table 1: Solubility of a Structurally Similar Prenylated Flavanone (8-Prenylnaringenin) in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) |
| Ethanol | 2 | ~5.9 |
| DMSO | 5 | ~14.7 |
| DMF | 10 | ~29.4 |
| 1:1 DMF:PBS (pH 7.2) | 0.5 | ~1.5 |
Data is for 8-prenylnaringenin, a structurally related prenylated flavanone, and serves as an estimate for this compound.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure that the final concentration of DMSO in all wells (including the vehicle control) is consistent and non-toxic to the cells (ideally ≤ 0.1%).
-
Add the final working solutions to the cells immediately after preparation.
Visualizations
References
- 1. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Technical Support Center: Large-Scale Isolation of Schizolaenone C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale isolation of Schizolaenone C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential natural source?
This compound is a prenylated flavanone, a type of flavonoid.[1] Its chemical formula is C25H28O6 and it has a molecular weight of 424.5 g/mol .[2] While its name suggests an origin from the Schizolaena genus, particularly Schizolaena hystrix which is known to produce similar flavanones, it has also been reported in Paulownia tomentosa.[1][2] For large-scale isolation, sourcing sufficient quantities of the raw plant material is a critical first step.
Q2: What are the main challenges in the large-scale isolation of this compound?
The primary challenges are typical for the isolation of many natural products and include:
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Low abundance: this compound may be present in low concentrations in the source material, requiring the processing of large amounts of biomass.
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Complex mixtures: The crude extract will contain a multitude of other compounds with similar polarities, making separation difficult.
-
Co-eluting impurities: Structurally related flavonoids and other lipophilic compounds can be difficult to separate from this compound using standard chromatographic techniques.
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Degradation: Flavonoids can be susceptible to degradation by heat, light, and pH changes during the extraction and purification process.
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Scalability: Methods developed on an analytical scale may not be directly transferable to a large-scale preparative process.
Q3: Which extraction solvents are most suitable for this compound?
Given its flavonoid structure with both polar hydroxyl groups and a nonpolar prenyl chain, a solvent of medium polarity is generally effective. Extraction is often carried out with solvents like ethanol, methanol, or ethyl acetate. For large-scale extractions, ethanol is often preferred due to its lower toxicity and cost. The choice of solvent may need to be optimized based on the specific plant material and desired purity of the initial extract.
Q4: What chromatographic techniques are recommended for the purification of this compound?
A multi-step chromatographic approach is typically necessary. This may involve:
-
Initial fractionation: Using techniques like Vacuum Liquid Chromatography (VLC) or Flash Chromatography with silica gel to separate the crude extract into fractions of varying polarity.
-
Medium Pressure Liquid Chromatography (MPLC): For further purification of the flavonoid-rich fractions.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to achieve high purity. Reversed-phase columns (C8 or C18) are commonly used for separating prenylated flavonoids.[3]
-
Size-Exclusion Chromatography: Using resins like Sephadex LH-20 can be effective for separating flavonoids from other classes of compounds.[4][5]
Troubleshooting Guides
Problem 1: Low Yield of Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient cell lysis of plant material | Ensure the plant material is properly dried and ground to a fine powder to maximize surface area for solvent penetration. |
| Inappropriate solvent choice | Perform small-scale pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, ethanol, methanol) to determine the optimal solvent for this compound extraction. |
| Insufficient extraction time or temperature | Increase the extraction time or consider gentle heating (if the compound is thermally stable) to improve extraction efficiency. Techniques like ultrasound-assisted or microwave-assisted extraction can also be explored. |
| Degradation of this compound during extraction | Protect the extraction mixture from light and excessive heat. Consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Problem 2: Poor Separation in Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate stationary phase | If using normal phase (silica gel), consider switching to reversed-phase (C18 or C8) chromatography, which is often more effective for separating compounds with mixed polarity like prenylated flavonoids.[3] |
| Incorrect mobile phase composition | Optimize the solvent system through analytical Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before scaling up to preparative chromatography. A gradient elution is often necessary to resolve complex mixtures.[3] |
| Column overloading | Reduce the amount of sample loaded onto the column. Overloading leads to broad peaks and poor resolution. |
| Co-elution with similar compounds | Employ orthogonal separation techniques. For example, if you are using reversed-phase chromatography, consider a subsequent step with a different selectivity, such as normal-phase or size-exclusion chromatography. |
Problem 3: Product Instability or Degradation
| Possible Cause | Suggested Solution |
| Oxidation of phenolic groups | Handle extracts and purified fractions under an inert atmosphere and store them at low temperatures in the dark. The addition of antioxidants like ascorbic acid or BHT to solvents during extraction and storage can be beneficial. |
| pH sensitivity | Buffer the mobile phases used in chromatography to a slightly acidic pH (e.g., using 0.1% formic or acetic acid) to suppress the ionization of phenolic hydroxyl groups, which can improve peak shape and stability.[3] |
| Light sensitivity | Protect all samples from direct light by using amber glassware or covering containers with aluminum foil. |
| Thermal degradation | Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40°C). |
Quantitative Data Summary
The following table presents hypothetical data based on typical yields for the isolation of similar prenylated flavonoids from plant material. This should be used as a general guideline for process optimization.
| Parameter | Value | Notes |
| Starting Biomass | 10 kg | Dried and powdered plant material (e.g., Paulownia tomentosa leaves or Schizolaena hystrix bark). |
| Crude Extract Yield | 200 - 500 g | After extraction with ethanol and solvent evaporation. |
| Fraction Yield (Silica Gel Chromatography) | 20 - 50 g | Yield of the fraction containing this compound after initial column chromatography. |
| Purified this compound Yield (Prep-HPLC) | 100 - 500 mg | Final yield of >95% pure this compound. |
| Overall Yield | 0.001 - 0.005% | Based on the starting dry weight of the plant material. |
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound
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Material Preparation: Air-dry the plant material (e.g., leaves of Paulownia tomentosa) at room temperature in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the material to a fine powder (e.g., 20-40 mesh).
-
Extraction:
-
Macerate the powdered plant material (10 kg) in 95% ethanol (50 L) at room temperature for 48 hours with occasional stirring.
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Filter the mixture through a coarse filter cloth to remove the bulk plant material.
-
Re-extract the plant material with fresh 95% ethanol (30 L) for another 24 hours.
-
Combine the filtrates.
-
-
Concentration: Concentrate the combined ethanolic extract under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 40°C. This will yield a dark, viscous crude extract.
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Adsorb the crude extract (e.g., 200 g) onto silica gel (400 g).
-
Prepare a silica gel column (e.g., 10 cm diameter) packed in a non-polar solvent like hexane.
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Load the adsorbed sample onto the column.
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Elute the column with a stepwise gradient of increasing polarity, for example:
-
Hexane (10 L)
-
Hexane:Ethyl Acetate (9:1, 20 L)
-
Hexane:Ethyl Acetate (7:3, 20 L)
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Hexane:Ethyl Acetate (1:1, 20 L)
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Ethyl Acetate (10 L)
-
Ethyl Acetate:Methanol (9:1, 10 L)
-
-
Collect fractions (e.g., 1 L each) and monitor by TLC to identify fractions containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
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Combine and concentrate the this compound-rich fractions from the silica gel column.
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Dissolve the residue in a minimal amount of methanol.
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Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
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Elute with methanol and collect fractions. This step helps to remove polymeric material and some pigments.
-
-
Preparative Reversed-Phase HPLC (Final Purification):
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Further purify the fractions from the Sephadex column using preparative HPLC.
-
Column: C18, 10 µm, 50 x 250 mm
-
Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: Start with a composition of 60% A and 40% B, and linearly increase to 100% B over 40 minutes.
-
Flow Rate: 80 mL/min
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Detection: UV at 280 nm and 340 nm.
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Collect peaks corresponding to the retention time of this compound.
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Combine the pure fractions and evaporate the solvent to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the large-scale isolation of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C25H28O6 | CID 46871853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
Technical Support Center: Optimizing HPLC Separation of Schizolaenone C Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Schizolaenone C isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analytical and preparative separation of these compounds.
This compound is a prenylated flavanone with a chiral center at the C-2 position and a geranyl side chain containing a double bond. This structure gives rise to the potential for multiple isomers, including enantiomers ((2S) and (2R)) and geometric isomers (E/Z) of the side chain. Effective separation of these isomers is critical for accurate quantification, pharmacological testing, and ensuring the purity of drug candidates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers in a question-and-answer format.
Q1: Why am I seeing poor resolution between the this compound isomers?
A1: Poor resolution is a common issue and can stem from several factors. Here’s a step-by-step approach to troubleshoot this problem:
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Optimize the Mobile Phase: The choice and composition of the mobile phase are critical for separating closely related isomers.
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For Chiral Separation (Normal-Phase): If you are using a chiral column (e.g., cellulose or amylose-based), fine-tune the ratio of your non-polar solvent (like n-hexane) to your polar modifier (like ethanol or isopropanol). Small changes in the alcohol percentage can significantly impact selectivity. The use of additives like formic acid (0.1%) in the mobile phase can also improve peak shape and resolution.[1][2]
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For Reversed-Phase Separation: When using a C18 or other reversed-phase column, adjust the gradient slope. A shallower gradient provides more time for the isomers to interact with the stationary phase, often leading to better separation. Also, consider the organic modifier. Acetonitrile and methanol have different selectivities; trying both can reveal which is better for your specific isomer pair.[3] Acidifying the mobile phase with formic acid or acetic acid (typically 0.1%) can suppress the ionization of phenolic hydroxyl groups on this compound, leading to sharper peaks and improved resolution.[4]
-
-
Select the Right Column:
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Chiral Isomers (Enantiomers): Standard C18 columns will not separate enantiomers. You must use a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel®, Chiralpak®), are highly effective for separating flavanone enantiomers.[1][2][5]
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Geometric Isomers (E/Z): While standard C18 columns can sometimes separate geometric isomers, columns with different selectivities, like a phenyl-hexyl or a pentafluorophenyl (PFP) column, may provide better resolution due to π-π interactions.
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
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Control the Temperature: Column temperature affects viscosity and mass transfer. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) as this can alter the selectivity between isomers.
Q2: My peaks for the this compound isomers are broad or tailing. What can I do?
A2: Peak broadening and tailing can obscure the separation of closely eluting isomers and affect quantification. Here are the primary causes and solutions:
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Secondary Interactions: The phenolic hydroxyl groups in this compound can interact with active sites on the silica support of the column, leading to tailing.
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Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.
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Solution: Reduce the injection volume or the concentration of your sample.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.
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Solution: Use tubing with a smaller internal diameter (e.g., 0.125 mm) and keep the length as short as possible.
-
-
Contaminated or Degraded Column: A contaminated guard column or a void at the head of the analytical column can cause severe peak shape distortion.
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Solution: Replace the guard column. If the analytical column is the issue, you can try back-flushing it (if the manufacturer allows) or replace it.
-
Q3: The retention times for my this compound isomers are drifting between injections. Why is this happening?
A3: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.
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Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase, especially when using a new mobile phase or after a gradient run.
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Solution: Increase the equilibration time between runs. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase.
-
-
Mobile Phase Composition Changes: The mobile phase composition can change over time due to the evaporation of the more volatile solvent.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixer, ensure it is functioning correctly.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the mobile phase viscosity and, consequently, the retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: Inconsistent flow from the pump due to leaks or air bubbles will cause retention time variability.
-
Solution: Purge the pump to remove air bubbles and check for any leaks in the system.
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating the enantiomers of this compound?
A1: For the separation of enantiomers, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs are highly recommended for flavanones like this compound. Specifically, columns with coated or immobilized cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), have shown excellent performance in separating flavanone enantiomers.[5][7] These separations are often performed in normal-phase mode with a mobile phase consisting of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol).[1][2]
Q2: Can I separate this compound isomers using a standard reversed-phase C18 column?
A2: A standard C18 column will not separate the enantiomers of this compound. However, it may be possible to separate geometric (E/Z) isomers or diastereomers if present. To separate enantiomers on a reversed-phase system, you would need to use a chiral derivatizing agent to create diastereomers that can then be separated on a C18 column, or use a mobile phase containing a chiral additive.[8][9] For routine analysis, using a dedicated chiral column is a more direct and efficient approach.
Q3: What is a typical mobile phase for the chiral separation of flavanones?
A3: A common mobile phase for the chiral separation of flavanones on a polysaccharide-based CSP is a mixture of a non-polar solvent and a polar modifier. A typical starting point would be a mixture of n-hexane and ethanol. The ratio is critical for achieving separation; a common starting gradient could be from 95:5 to 80:20 (n-hexane:ethanol).[1][2] Isocratic elution with an optimized ratio can also be effective. Adding a small amount of an acid like formic acid (0.1%) to the alcohol modifier can improve peak shape.
Q4: How can I confirm the identity of the separated this compound isomer peaks?
A4: Peak identification can be achieved through several methods:
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Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer will provide mass-to-charge ratio data for each peak, confirming that they are isomers of this compound.
-
Reference Standards: If you have pure standards of the individual isomers, you can compare their retention times to your separated peaks.
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Circular Dichroism (CD) Spectroscopy: For enantiomers, a CD detector can be used online with the HPLC. Enantiomers will produce mirror-image CD spectra, allowing for their identification.[1]
Experimental Protocols
Below are example methodologies for the separation of this compound isomers based on common practices for similar compounds.
Protocol 1: Chiral Separation of this compound Enantiomers (Normal-Phase)
| Parameter | Recommended Condition |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic elution with n-Hexane:Ethanol (90:10, v/v) with 0.1% Formic Acid in the ethanol portion. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 288 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in the mobile phase or a compatible solvent like pure ethanol. |
Protocol 2: Separation of this compound Geometric Isomers (Reversed-Phase)
| Parameter | Recommended Condition |
| Column | C18 column (e.g., Waters Symmetry®, Agilent Zorbax®), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient: 50% B to 95% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 288 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in methanol or a mixture of water and acetonitrile. |
Quantitative Data Summary
The following tables present hypothetical data for a successful separation of this compound isomers to serve as a benchmark.
Table 1: Example Data for Chiral Separation of this compound Enantiomers
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| (2R)-Schizolaenone C | 12.5 | - | 1.1 |
| (2S)-Schizolaenone C | 14.2 | 2.1 | 1.2 |
Table 2: Example Data for Separation of Geometric Isomers
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| (2E)-Schizolaenone C | 21.8 | - | 1.3 |
| (2Z)-Schizolaenone C | 22.5 | 1.6 | 1.3 |
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflows for troubleshooting common HPLC separation issues.
Caption: Troubleshooting workflow for HPLC separation of this compound isomers.
References
- 1. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Khan Academy [khanacademy.org]
- 4. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. Resolution of diastereomeric flavonoid (1S)-(-)-camphanic acid esters via reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability of Schizolaenone C in different solvents
This technical support center provides guidance and answers frequently asked questions regarding the stability of Schizolaenone C in various solvents. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: Currently, there is limited published data specifically detailing the comprehensive stability of this compound across a wide range of solvents. However, based on the general behavior of flavonoids with similar structural motifs, this compound is expected to exhibit moderate stability. Its stability is influenced by factors such as the solvent's polarity, pH, light exposure, and temperature. For optimal stability, it is recommended to store this compound solutions in the dark at low temperatures (e.g., -20°C or -80°C) and to use freshly prepared solutions for experiments whenever possible.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term storage and experimental use, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol are generally recommended for dissolving this compound. For analytical purposes, such as HPLC or LC-MS, a mixture of acetonitrile or methanol with water is commonly used. It is crucial to minimize the exposure of the compound to aqueous environments, especially at neutral or alkaline pH, to prevent potential hydrolysis or oxidation.
Q3: Are there any known degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively elucidated, similar flavonoid compounds are known to be susceptible to oxidative degradation, particularly at the dihydroxyphenyl moiety. The presence of oxygen, metal ions, and exposure to light can catalyze these degradation processes. Hydrolysis of the chromenone core could also occur under certain pH conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility of the compound. The solvent in which the stock solution was prepared is immiscible with the aqueous buffer. | Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects the experimental system. Use a surfactant or other solubilizing agent, after verifying its compatibility with the experiment. |
| Discoloration of the solution over time. | This may indicate degradation of the compound, possibly due to oxidation. | Prepare solutions fresh before use. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light by using amber vials or covering with aluminum foil. Degas aqueous solvents to remove dissolved oxygen. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | Incomplete dissolution of the compound. Adsorption of the compound to container surfaces. Degradation of the compound in the autosampler. | Ensure complete dissolution by vortexing or brief sonication. Use silanized glassware or low-adsorption polypropylene tubes. Keep the autosampler temperature low (e.g., 4°C). |
| Appearance of unexpected peaks in chromatograms. | These could be degradation products. | Analyze a freshly prepared standard solution to confirm the retention time of the intact this compound. If new peaks appear over time, it is likely due to degradation. Consider performing forced degradation studies (e.g., acid, base, peroxide, light, heat) to identify potential degradation products. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Different Solvents
This protocol outlines a general method for evaluating the stability of this compound in various solvents over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
HPLC-grade solvents: Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
C18 HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
3. Preparation of Working Solutions:
-
Dilute the stock solution with each of the test solvents (DMSO, Ethanol, Methanol, Acetonitrile, Water, PBS) to a final concentration of 100 µg/mL.
-
Prepare a sufficient volume of each working solution to allow for sampling at multiple time points.
4. Incubation:
-
Dispense aliquots of each working solution into separate autosampler vials for each time point.
-
Incubate the vials under controlled conditions (e.g., room temperature, 25°C, protected from light).
5. HPLC Analysis:
-
Set up the HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Set the UV detector to a wavelength appropriate for this compound (determine the λmax by UV-Vis spectroscopy).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject a sample from each working solution into the HPLC system.
-
Record the peak area of the this compound peak at each time point.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage remaining versus time for each solvent to visualize the stability profile.
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C
| Solvent | % Remaining after 24 hours | % Remaining after 48 hours |
| DMSO | 98.5 | 97.2 |
| Ethanol | 95.1 | 90.8 |
| Methanol | 92.3 | 85.6 |
| Acetonitrile | 88.7 | 78.4 |
| Water | 75.4 | 55.1 |
| PBS (pH 7.4) | 65.2 | 42.3 |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Troubleshooting low yield in Schizolaenone C extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Schizolaenone C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically extracted?
A1: this compound is a C-geranylated flavonoid, a type of secondary metabolite. It is naturally found in the fruits of the Paulownia tomentosa tree, also known as the princess tree or empress tree.
Q2: I am experiencing a very low yield of crude extract before any purification steps. What are the likely causes?
A2: A low yield of the initial crude extract can stem from several factors related to the plant material and the initial extraction phase:
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Improper Plant Material: The concentration of this compound can vary depending on the maturity of the Paulownia tomentosa fruits. Using immature green fruits, where the surface is still sticky, is often optimal. The material should also be properly dried to prevent enzymatic degradation and finely ground to increase the surface area for solvent penetration.
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Incorrect Solvent Choice: Ethanol is a commonly used and effective solvent for the initial extraction of flavonoids from Paulownia tomentosa. Using a solvent with inappropriate polarity will result in poor extraction efficiency.
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Inadequate Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to dissolve and extract the target compounds effectively. Increasing the solvent-to-solid ratio can improve the yield.
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Suboptimal Extraction Time and Temperature: The extraction process may not be long enough for the solvent to sufficiently penetrate the plant matrix. While higher temperatures can increase solubility and diffusion rates, excessive heat can cause degradation of thermolabile compounds like some flavonoids.
Q3: My crude extract yield is acceptable, but I am losing the compound during the liquid-liquid partitioning steps. Why might this be happening?
A3: this compound and other prenylated flavonoids are often found in less polar fractions. If you are performing liquid-liquid extraction, these compounds are typically enriched in the chloroform fraction after initial partitioning. Losses can occur due to:
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Incorrect pH: The pH of the aqueous phase can affect the partitioning of phenolic compounds. It's important to maintain a pH that keeps the flavonoids in their non-ionized form to favor their transition into the organic solvent.
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Incomplete Phase Separation: Emulsions can form at the interface of the two liquid phases, trapping your compound. Ensure complete separation of the layers before proceeding.
-
Repeated Extractions: A single extraction is often insufficient. It is crucial to perform multiple extractions of the aqueous phase with the organic solvent to ensure a complete transfer of the target compound.
Q4: I am seeing a significant loss of this compound during chromatographic purification. What can I do to improve this?
A4: Loss during chromatography is a common issue. Consider the following:
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Column Overloading: Exceeding the capacity of your chromatography column (e.g., silica gel) will lead to poor separation and loss of the compound.
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Inappropriate Solvent System: The mobile phase used for elution may not be optimal for this compound, causing it to either remain on the column or elute too quickly with other impurities. A gradient elution is often necessary to achieve good separation.
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Compound Degradation on Silica: Some flavonoids can degrade on silica gel. If you suspect this is the case, you might consider using a different stationary phase, such as reversed-phase C18, or working quickly at lower temperatures.
Q5: Could the this compound be degrading during the extraction process?
A5: Yes, degradation is a possibility. Flavonoids can be sensitive to:
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High Temperatures: As mentioned, excessive heat during extraction or solvent evaporation can lead to degradation.
-
Light: Exposure to direct light can cause photodegradation of some flavonoids. It is good practice to protect your extracts from light by using amber glassware or covering your apparatus with aluminum foil.
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Oxidation: The presence of oxygen can lead to the oxidation of phenolic compounds. While not always a major issue for crude extracts, it becomes more critical as the compound is purified.
Troubleshooting Low Yield: A Summary
The following table summarizes the key parameters that can be optimized at each stage of the extraction process to improve the yield of this compound.
| Parameter | Suboptimal Condition (Low Yield) | Recommended Optimization |
| Plant Material | Mature, improperly dried, or coarsely ground fruits. | Use immature, sticky fruits. Ensure thorough drying and grind to a fine powder (e.g., 20-60 mesh). |
| Extraction Solvent | Non-polar or highly polar solvents. | Use ethanol (e.g., 90-96%) for initial extraction. |
| Solvent-to-Solid Ratio | Too low (e.g., <5:1 v/w). | Increase the ratio (e.g., 10:1 v/w or higher). |
| Extraction Time | Too short (e.g., <12 hours for maceration). | Increase maceration time (e.g., 24-48 hours) or use methods like reflux or sonication for shorter, more efficient extraction. |
| Extraction Temperature | Too high (e.g., >60°C). | Maintain a moderate temperature (e.g., 40-50°C) to balance solubility and stability. |
| Liquid-Liquid Partitioning | Incorrect solvent polarity for fractionation. | Use a sequence of solvents with increasing polarity (e.g., hexane followed by chloroform) to isolate the prenylated flavonoids in the chloroform fraction. |
| Solvent Evaporation | High temperature on rotary evaporator. | Use a controlled temperature (e.g., ≤40°C) to prevent thermal degradation. |
| Chromatography | Inappropriate stationary or mobile phase. | Use silica gel column chromatography with a gradient of increasing polarity (e.g., hexane-ethyl acetate). |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound from Paulownia tomentosa Fruits
-
Preparation of Plant Material: Collect immature, green fruits of Paulownia tomentosa. Air-dry the fruits in a well-ventilated area, protected from direct sunlight, until they are brittle. Grind the dried fruits into a fine powder.
-
Extraction: Macerate the powdered plant material in 95% ethanol at a 1:10 solid-to-solvent ratio (w/v) for 48 hours at room temperature with occasional agitation.
-
Filtration and Concentration: Filter the extract through cheesecloth and then through filter paper. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanolic extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in a mixture of water and ethanol (9:1 v/v) and perform successive partitioning with hexane and then chloroform. Collect the chloroform fraction, which will be enriched with this compound.
-
Purification: Concentrate the chloroform fraction and subject it to silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate of increasing polarity to isolate this compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in this compound extraction.
Caption: Troubleshooting workflow for low this compound yield.
Technical Support Center: Minimizing Flavanone Degradation During Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of flavanones during purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause flavanone degradation during purification?
A1: Flavanone degradation during purification is primarily influenced by a combination of factors including:
-
pH: Flavanones are susceptible to degradation in both strongly acidic and alkaline conditions. Alkaline pH, in particular, can promote autoxidation and ring-opening reactions.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation reactions. Many flavanones are heat-sensitive, and prolonged exposure to high temperatures during purification steps like solvent evaporation should be avoided.[3]
-
Solvents: The choice of solvent can impact flavanone stability. While organic solvents are necessary for many chromatographic techniques, their purity and potential for generating reactive species should be considered.
-
Enzymatic Activity: If the initial extract is not properly handled, residual enzymes from the plant material, such as polyphenol oxidases, can lead to enzymatic degradation of flavanones.
-
Light and Oxygen: Exposure to light and oxygen can induce oxidative degradation of flavanones. It is advisable to work with flavanones in a protected environment, for example, by using amber glassware and inert gas.
Q2: What are the common degradation products I might observe during flavanone purification?
A2: Under degradative conditions, flavanones can undergo various transformations, leading to the formation of several degradation products. Common degradation pathways include isomerization and ring-opening reactions. For instance, under acidic or basic conditions, flavanones can isomerize or degrade into chalcones or other phenolic compounds.[2] The C-ring of the flavonoid structure is particularly susceptible to opening, which can lead to the formation of simpler phenolic acids.[1] HPLC-MS/MS is a powerful technique to identify these degradation products by analyzing their fragmentation patterns.[4][5]
Q3: Can flavanones isomerize during purification, and how can I prevent it?
A3: Yes, flavanones can undergo isomerization, particularly epimerization at the C2 position, which can be influenced by pH and temperature. This can lead to the appearance of multiple peaks for a single compound in your chromatogram. To prevent isomerization:
-
Maintain a neutral or slightly acidic pH: Avoid strongly basic conditions during extraction and purification.
-
Work at low temperatures: Perform purification steps at reduced temperatures whenever possible.
-
Minimize processing time: Long exposure to even mildly unfavorable conditions can lead to isomerization.
Troubleshooting Guides
This section provides solutions to common problems encountered during flavanone purification using column chromatography and HPLC.
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low recovery of flavanones | Irreversible adsorption on the stationary phase: Some stationary phases, like alumina, can form strong bonds with flavonoids.[6] | Use a more inert stationary phase such as Sephadex LH-20 or a suitable macroporous resin (e.g., XAD-7HP, AB-8).[7] |
| Degradation on the column: The stationary phase itself might be too acidic or basic, causing on-column degradation. | Test the stability of your flavanone on a small amount of the stationary phase before performing large-scale purification. Consider using a deactivated silica gel. | |
| Co-elution of impurities | Inappropriate solvent system: The chosen solvent system may not have sufficient selectivity to separate the target flavanones from impurities. | Optimize the solvent system by trying different solvent combinations and gradients. For macroporous resins, a stepwise elution with increasing concentrations of ethanol in water is often effective.[8] |
| Appearance of colored bands on the column | Oxidation of flavanones: Flavanones can oxidize on the column, especially if exposed to air and light for extended periods. | Work in a protected environment (e.g., use amber columns or wrap columns in foil) and degas solvents to minimize oxygen exposure. |
HPLC Troubleshooting for Flavanone Analysis
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols: The hydroxyl groups of flavanones can interact with active silanol groups on the C18 column, leading to tailing peaks.[9] | Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic or trifluoroacetic acid) can suppress the ionization of silanol groups.[9] Use an end-capped column: Modern, high-purity, end-capped C18 columns have fewer residual silanols.[9] |
| Peak Broadening | Slow mass transfer: This can occur if the mobile phase viscosity is too high or the temperature is too low. | Increase column temperature: Running the separation at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape, but ensure your flavanone is stable at that temperature.[9] Optimize mobile phase composition: Adjust the organic solvent percentage to ensure good solubility and interaction with the stationary phase. |
| Appearance of unexpected peaks | On-column degradation or isomerization: The mobile phase pH or temperature might be causing the flavanone to degrade or convert to an isomer during the HPLC run. | Check flavanone stability: Inject the same sample multiple times over a period to see if the chromatogram changes. If new peaks appear or target peak areas decrease, degradation is likely occurring. Modify mobile phase: If degradation is suspected, try a mobile phase with a more neutral pH and run the analysis at a lower temperature. |
| Irreproducible retention times | Column equilibration issues: The column may not be fully equilibrated with the mobile phase between runs, especially with gradient elution. | Increase equilibration time: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
| Mobile phase composition changes: Evaporation of the organic solvent component can alter the mobile phase composition over time. | Prepare fresh mobile phase daily: Cover solvent reservoirs to minimize evaporation. |
Experimental Protocols
Protocol 1: Purification of Hesperidin from Citrus Peels using Macroporous Resin
This protocol provides a general guideline for the purification of hesperidin from citrus peels using macroporous resin chromatography.
1. Sample Preparation:
- Air-dry and grind citrus peels into a fine powder.
- Extract the powder with 70-80% ethanol at room temperature with stirring for 2-3 hours.
- Filter the extract and concentrate it under reduced pressure to remove the ethanol.
- Dilute the resulting aqueous extract with water to a suitable concentration.
2. Macroporous Resin Chromatography:
- Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., AB-8). Pre-treat the resin by washing it sequentially with ethanol and then water to remove any impurities.
- Column Packing: Pack a column with the pre-treated resin.
- Adsorption: Load the diluted extract onto the column at a slow flow rate (e.g., 2 bed volumes/hour).
- Washing: Wash the column with deionized water (e.g., 10 bed volumes) to remove sugars, salts, and other polar impurities.
- Elution: Elute the adsorbed flavanones with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions at each step. Hesperidin is typically eluted with 60% aqueous ethanol.[10]
- Monitoring: Monitor the fractions using thin-layer chromatography (TLC) or HPLC to identify the fractions containing hesperidin.
3. Crystallization and Final Purification:
- Combine the hesperidin-rich fractions and concentrate them under reduced pressure.
- Allow the concentrated solution to stand at a low temperature (e.g., 4 °C) to induce crystallization.
- Collect the crystals by filtration and wash them with cold water.
- The hesperidin can be further purified by recrystallization from a suitable solvent like dimethylformamide-water.[3]
Visualizations
Caption: General degradation pathways of flavanones under adverse conditions.
Caption: A typical workflow for the purification of flavanones.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterization of the acid and base degradation products of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 7. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Flavonoid Autofluorescence
This guide provides researchers, scientists, and drug development professionals with practical solutions for managing the intrinsic fluorescence—or autofluorescence—of flavonoids in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is flavonoid autofluorescence and why is it a problem?
A1: Flavonoid autofluorescence is the natural emission of light by flavonoid compounds when they are excited by a light source, such as a laser in a confocal microscope or a lamp in a plate reader.[1][2][3] This becomes a significant issue in cell-based assays because the flavonoid's signal can overlap with and obscure the signal from the fluorescent probes (e.g., GFP, FITC, DAPI) you are using to study cellular processes.[1] This interference can lead to false-positive results, inaccurate quantification, and misinterpretation of data.[4]
Q2: What causes flavonoids to be autofluorescent?
A2: The fluorescence of flavonoids arises from their chemical structure, which consists of two benzene rings linked by a pyran ring.[5] This structure contains conjugated double bonds and aromatic rings that can absorb light energy and re-emit it at a longer wavelength. Factors like the specific flavonoid subclass (flavonols are particularly fluorescent), pH, and interaction with cellular components can influence the intensity and spectral properties of their autofluorescence.[6][7]
Q3: Which common flavonoids are known to be highly autofluorescent?
A3: Flavonols such as quercetin, kaempferol, and myricetin are well-known for their strong autofluorescence, typically in the green to yellow-orange range of the spectrum.[6][7] Their glycoside forms may also exhibit fluorescence.[8] It's crucial to be aware of the specific flavonoid you are working with and its potential for interference.
Q4: Can flavonoids also quench fluorescence?
A4: Yes, in addition to exhibiting autofluorescence, some flavonoids can also "quench" or reduce the signal from other fluorophores.[9][10] This phenomenon can lead to a false-negative result, where the signal from your probe is diminished or completely extinguished. The quenching ability depends on the specific flavonoid and the fluorescent dye being used.[10][11]
Troubleshooting Guide
This section addresses common problems encountered during experiments involving flavonoids and fluorescence-based detection.
Problem: I see a strong, unexpected signal in my flavonoid-treated cells, even in my negative control (no fluorescent probe).
-
Possible Cause: This is a classic sign of flavonoid autofluorescence. The flavonoid itself is generating a signal that is being detected by your instrument.
-
Solution:
-
Run an "Unstained Control": Prepare a sample with cells and the flavonoid but without your fluorescent label. Image this sample using the same settings as your experimental samples. This will allow you to visualize the intensity and spectral properties of the flavonoid's autofluorescence.[12][13]
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Spectral Characterization: If your microscope has a spectral detector, perform a lambda scan to determine the exact excitation and emission peaks of the flavonoid's autofluorescence in your specific experimental conditions.[14]
-
Choose Spectrally Distinct Dyes: Once you know the autofluorescence spectrum of the flavonoid, select fluorescent probes that have minimal overlap. Since many flavonoids fluoresce in the blue-green range, shifting to red or far-red emitting dyes (e.g., those emitting above 620 nm) is a common and effective strategy.[12][15]
-
Problem: The signal from my fluorescent probe (e.g., GFP, FITC) is much lower in flavonoid-treated cells compared to the untreated control.
-
Possible Cause: This could be due to fluorescence quenching by the flavonoid.[10][11] The flavonoid might be absorbing the energy from your probe or interacting with it in a way that prevents it from fluorescing.
-
Solution:
-
In Vitro Quenching Assay: To confirm quenching, perform a simple experiment in a plate reader. Mix your fluorescent dye with varying concentrations of the flavonoid in a buffer solution and measure the fluorescence intensity. A dose-dependent decrease in signal will confirm the quenching effect.
-
Change Fluorophore: If quenching is significant, the most straightforward solution is to switch to a different fluorescent probe that is not affected by the flavonoid.
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Reduce Flavonoid Concentration: If experimentally feasible, try lowering the concentration of the flavonoid to a level that still elicits the desired biological effect but minimizes quenching.
-
Problem: My images are noisy, and it's hard to distinguish the real signal from the background.
-
Possible Cause: A combination of flavonoid autofluorescence and cellular autofluorescence is likely increasing the overall background noise, reducing your signal-to-noise ratio.
-
Solution:
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Optimize Imaging Parameters: Carefully adjust the gain and offset settings on your microscope. For flow cytometry, proper voltage settings are crucial.[15][16] The goal is to maximize the detection of your specific signal while minimizing the background.
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Computational Subtraction: Use imaging software (like ImageJ or commercial software) to subtract the autofluorescence signal.[14] This is done by acquiring an image of the unstained, flavonoid-treated control and subtracting this "background" image from your experimental images.
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Spectral Unmixing: For complex cases with significant spectral overlap, spectral unmixing is a powerful technique.[4] This method, available on many modern confocal microscopes and in flow cytometry analysis software, mathematically separates the emission spectra of the flavonoid and your fluorescent probe, resulting in a cleaner image.[17]
-
Troubleshooting Decision Workflow
Protocol 2: Use of a Quenching Agent (Post-Fixation)
This protocol is for fixed samples where autofluorescence is problematic and spectral separation is not possible. Note: Most chemical quenchers are not suitable for live-cell imaging.
Objective: To reduce autofluorescence in fixed cells using a chemical quenching agent.
Materials:
-
Fixed cell samples on slides or plates
-
Quenching agent solution (e.g., 0.1% Sudan Black B in 70% ethanol, or a commercial reagent like TrueVIEW™).
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium
Methodology:
-
Sample Preparation: Perform your standard cell fixation, permeabilization, and immunofluorescent staining protocols.
-
Washing: After the final wash step of your staining protocol, ensure cells are washed thoroughly with PBS.
-
Quenching:
-
Incubate the samples with the quenching solution. For Sudan Black B, a 5-20 minute incubation at room temperature is typical. [18]For commercial reagents, follow the manufacturer's instructions.
-
Note: Incubation times may need to be optimized to ensure sufficient quenching without affecting the specific fluorescent signal.
-
-
Final Washes:
-
Thoroughly wash the samples with PBS (e.g., 3 x 5 minutes) to remove all traces of the quenching agent. Residual quencher can diminish your specific signal.
-
-
Mounting and Imaging:
-
Mount the coverslip using an appropriate mounting medium.
-
Proceed with imaging. It is still recommended to have a stained but unquenched control to assess the effectiveness of the treatment.
-
References
- 1. Autofluorescence in Plants [mdpi.com]
- 2. Autofluorescence in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autofluorescence in Plants [ouci.dntb.gov.ua]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. mdpi.com [mdpi.com]
- 6. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A fluorescence quenching test for the detection of flavonoid transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 13. biotium.com [biotium.com]
- 14. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. southernbiotech.com [southernbiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad.com [bio-rad.com]
- 18. How to reduce autofluorescence | Proteintech Group [ptglab.com]
How to handle matrix effects in LC-MS analysis of Schizolaenone C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Schizolaenone C.
Troubleshooting Guide: Overcoming Matrix Effects
Problem: Poor sensitivity, accuracy, or reproducibility in this compound quantification.
Matrix effects, the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds, are a primary concern in LC-MS analysis and can significantly impact data quality.[1][2][3] This guide provides a systematic approach to identifying and mitigating these effects.
Step 1: Assess the Presence and Magnitude of Matrix Effects
Before troubleshooting, it is crucial to determine if matrix effects are indeed the cause of the analytical issues. Two common methods for this assessment are the post-column infusion and the post-extraction spike methods.[2][4][5][6][7]
-
Qualitative Assessment: Post-Column Infusion This method helps identify at what retention times matrix components cause ion suppression or enhancement.[1][2] A constant flow of this compound standard is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Dips or peaks in the baseline signal at specific retention times indicate the presence of interfering components.
-
Quantitative Assessment: Post-Extraction Spike This method quantifies the extent of matrix effects.[2][8] The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
A MF < 1 indicates ion suppression, while a MF > 1 indicates ion enhancement. An MF of 1 suggests no matrix effect.
Step 2: Implement Mitigation Strategies
Once matrix effects are confirmed, several strategies can be employed to minimize their impact.
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Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][3][9]
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and may not sufficiently remove interfering phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[2][9]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a stationary phase to selectively bind and elute this compound, effectively removing a wide range of interfering compounds.[2][9][10] Polymeric mixed-mode SPE can be particularly effective at removing phospholipids.[9]
-
-
Chromatographic Optimization: Modifying the LC method can separate this compound from co-eluting matrix components.[1][3]
-
Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between this compound and interfering peaks.
-
Column Chemistry: Employing a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can alter selectivity and improve separation.
-
UPLC/UHPLC: Ultra-high-performance liquid chromatography systems offer higher resolution and can significantly reduce matrix effects compared to traditional HPLC.[9]
-
-
Internal Standard (IS) Normalization: The use of an appropriate internal standard is a robust method to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[2][3]
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL analog of this compound is the ideal internal standard.[1][11][12][13][14][15] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.[12]
-
Structural Analog: If a SIL IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used, although it may not compensate for matrix effects as effectively.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix.[6] These unseen interferences can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, negatively impacting the accuracy, precision, and sensitivity of the analysis.[1]
Q2: I am observing inconsistent results for this compound in plasma samples. Could this be due to matrix effects?
A2: Yes, inconsistent results, particularly in complex biological matrices like plasma, are often a symptom of variable matrix effects between different samples.[10] Phospholipids are a major cause of ion suppression in plasma samples.[2] It is recommended to perform a matrix effect assessment to confirm this.
Q3: How can I choose the best sample preparation technique to reduce matrix effects for this compound?
A3: The choice depends on the complexity of your matrix and the required sensitivity. For cleaner samples, Solid-Phase Extraction (SPE) is generally the most effective method for removing a broad range of interferences.[9] Liquid-Liquid Extraction (LLE) is also a good option and is often better than simple Protein Precipitation (PPT).[2][9] A systematic comparison of different techniques is recommended.
Q4: Is a stable isotope-labeled internal standard for this compound necessary?
A4: While not strictly mandatory in all cases, a stable isotope-labeled (SIL) internal standard is highly recommended and considered the gold standard for compensating for matrix effects in quantitative LC-MS analysis.[1][11][12][14] It will significantly improve the accuracy and robustness of your method.[13]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Sample dilution can be a simple and effective way to reduce matrix effects, especially if the initial analyte concentration is high.[1][7] However, this approach will also reduce the concentration of this compound, which may compromise the sensitivity of the assay if the initial concentration is low.[1][7]
Quantitative Data Summary
The following tables present example data from a matrix effect evaluation study for this compound.
Table 1: Matrix Factor Assessment in Human Plasma.
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Factor (MF) | % Matrix Effect (1-MF)*100 |
| Protein Precipitation (PPT) | 1,250,000 | 750,000 | 0.60 | 40% Suppression |
| Liquid-Liquid Extraction (LLE) | 1,250,000 | 1,050,000 | 0.84 | 16% Suppression |
| Solid-Phase Extraction (SPE) | 1,250,000 | 1,187,500 | 0.95 | 5% Suppression |
Table 2: Recovery Assessment in Human Plasma.
| Sample Preparation Method | Mean Peak Area (Pre-Extraction Spike) | Mean Peak Area (Post-Extraction Spike) | % Recovery |
| Protein Precipitation (PPT) | 712,500 | 750,000 | 95.0% |
| Liquid-Liquid Extraction (LLE) | 924,000 | 1,050,000 | 88.0% |
| Solid-Phase Extraction (SPE) | 1,104,375 | 1,187,500 | 93.0% |
Experimental Protocols
Protocol 1: Assessment of Matrix Factor using the Post-Extraction Spike Method
-
Prepare a standard solution of this compound in a neat solvent (e.g., methanol or mobile phase) at a known concentration (e.g., 100 ng/mL).
-
Prepare a blank matrix extract. Process a blank plasma sample using your chosen sample preparation method (PPT, LLE, or SPE).
-
Spike the blank matrix extract with the this compound standard solution to achieve the same final concentration as the neat standard solution.
-
Analyze both the neat standard solution and the spiked matrix extract by LC-MS.
-
Calculate the Matrix Factor as described in Step 1 of the Troubleshooting Guide.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol and should be optimized for this compound.
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat the plasma sample (e.g., 100 µL) by diluting with 200 µL of 2% formic acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences.
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects in LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 12. waters.com [waters.com]
- 13. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activities of Schizolaenone C and Diplacone
In the landscape of natural product research for cancer therapeutics, flavonoids and related phenolic compounds have garnered significant attention. This guide provides a detailed comparison of the cytotoxic activities of two such natural products: Schizolaenone C and diplacone. The available preclinical data for each compound are presented to offer researchers, scientists, and drug development professionals a clear perspective on their potential as anticancer agents.
Summary of Cytotoxic Activity
A direct quantitative comparison of the cytotoxic potency of this compound and diplacone is challenging due to the limited publicly available data for this compound. However, existing studies provide valuable insights into their individual activities.
| Compound | Cell Line | Assay | IC50 Value | Citation |
| This compound | A2780 (human ovarian cancer) | Not specified | Weakly active | [1] |
| Diplacone | THP-1 (human monocytic leukaemia) | WST-1 | 9.31 ± 0.72 µM |
Note: The term "weakly active" for this compound is as described in the cited literature, which did not provide a specific IC50 value. In the same study, the most potent compound, Nymphaeol A, exhibited an IC50 of 5.5 μg/mL against the A2780 cell line.[1]
In-Depth Look at this compound's Cytotoxic Profile
This compound is a flavanone isolated from the plant Schizolaena hystrix. Research by Murphy et al. (2006) reported the isolation of this compound and the evaluation of its cytotoxic properties.[2] A related study by the same group in 2005 investigating cytotoxic flavanones from the same plant species found that most of the isolated compounds were weakly active against the A2780 human ovarian cancer cell line.[1] While the specific IC50 value for this compound was not detailed in the available literature, its classification as "weakly active" in comparison to other compounds from the same extract suggests a lower potency in this specific cell line.
In-Depth Look at Diplacone's Cytotoxic Profile
Diplacone, a C-geranylated flavanone, has demonstrated notable cytotoxic and antiproliferative effects. A study by Kollar et al. (2013) identified diplacone as the most potent among twelve tested geranylated flavonoids against the human monocytic leukaemia cell line, THP-1. The reported half-maximal inhibitory concentration (IC50) was 9.31 ± 0.72 µM, with a lethal concentration (LC50) of 18.01 ± 1.19 µM.
Furthermore, research has explored the impact of diplacone on cellular signaling pathways, indicating that its biological activities may be linked to the inhibition of the NF-κB pathway, a key regulator of inflammatory and immune responses that is often dysregulated in cancer.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies employed in the key studies cited.
Cytotoxicity Assay for Diplacone (WST-1 Assay)
The antiproliferative activity of diplacone against the THP-1 cell line was determined using the WST-1 (Water Soluble Tetrazolium Salt) assay.
-
Cell Culture: THP-1 cells were cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of diplacone and incubated for a specified period.
-
WST-1 Reagent Addition: Following incubation, the WST-1 reagent was added to each well.
-
Incubation and Measurement: The plates were incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. The absorbance of the formazan product was then measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, was calculated from the dose-response curve.
General Cytotoxicity Assay Protocol (MTT Assay)
A commonly used method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While the specific assay for this compound was not detailed, the MTT assay represents a standard approach.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Incubation: The cells are then treated with different concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plates are incubated for a few hours to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a plate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
dot
Caption: Workflow of a typical MTT cytotoxicity assay.
Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is critical for their development as therapeutic agents.
This compound
Currently, there is no available information in the scientific literature regarding the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action.
Diplacone
Diplacone has been shown to possess anti-inflammatory activity through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is a hallmark of many cancers, contributing to tumor initiation, progression, and metastasis. By inhibiting NF-κB, diplacone may interfere with these cancer-promoting processes.
dot
Caption: Proposed mechanism of diplacone via NF-κB pathway inhibition.
References
Unraveling the Bioactivity of C-Geranylated Flavanones: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of C-geranylated flavanones, a class of natural products showing significant promise in various therapeutic areas. By examining their anti-inflammatory, cytotoxic, and antimicrobial properties through quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document serves as a valuable resource for advancing drug discovery and development.
C-geranylated flavanones, predominantly isolated from plants of the Paulownia genus, have garnered considerable attention for their diverse pharmacological effects. The core flavanone structure, a C6-C3-C6 skeleton, is appended with a lipophilic geranyl group, which significantly influences their biological activities.[1] Variations in the hydroxylation and methoxylation patterns on the flavanone rings, as well as modifications of the geranyl side chain, lead to a wide array of derivatives with distinct potencies.[2] This guide delves into the structure-activity relationships (SAR) of these fascinating molecules.
Comparative Analysis of Biological Activities
To facilitate a clear comparison of the bioactivities of various C-geranylated flavanones, the following tables summarize key quantitative data from published studies. These tables highlight the impact of structural modifications on their anti-inflammatory, cytotoxic, and antimicrobial efficacy.
Anti-Inflammatory Activity
The anti-inflammatory properties of C-geranylated flavanones are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[3][4]
Table 1: Inhibitory Activity of C-Geranylated Flavanones on COX-1, COX-2, and 5-LOX
| Compound | Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| Diplacone | Paulownia tomentosa | 1.8 | 4.2 | > 50 | [3] |
| 3'-O-methyldiplacone | Paulownia tomentosa | 26.3 | 10.6 | > 50 | [3] |
| Tomentodiplacone O | Paulownia tomentosa | 3.6 | 8.5 | 15.2 | [3] |
| Ibuprofen (Standard) | - | 6.3 | 4.2 | - | [3] |
| Celecoxib (Standard) | - | - | 0.04 | - | [5] |
IC50 values represent the concentration required to inhibit 50% of the enzyme activity.
The data suggests that the substitution pattern on the B-ring of the flavanone skeleton plays a crucial role in the inhibitory activity and selectivity towards COX enzymes.
Cytotoxic Activity
The potential of C-geranylated flavanones as anticancer agents has been explored through various cytotoxicity assays, such as the WST-1 and MTT assays, which measure cell viability.[6][7]
Table 2: Cytotoxic Activity of C-Geranylated Flavanones against Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / LC50 (µM) | Reference |
| Diplacone | THP-1 (human monocytic leukemia) | WST-1 (antiproliferative) | 9.31 ± 0.72 | [7] |
| THP-1 (human monocytic leukemia) | LDH (cytotoxic) | 18.01 ± 1.19 | [7] | |
| 3'-O-Methyl-5'-hydroxydiplacone | THP-1 (human monocytic leukemia) | WST-1 (antiproliferative) | 12.61 ± 0.90 | [7] |
| THP-1 (human monocytic leukemia) | LDH (cytotoxic) | > 30 | [7] | |
| Olomoucine II (Standard) | Various | Calcein AM | ~7 | [8] |
IC50 (Inhibitory Concentration 50%) and LC50 (Lethal Concentration 50%) values represent the concentration of a substance that is required for 50% inhibition or cell death, respectively.
These findings indicate that the geranyl group and the hydroxylation/methoxylation pattern are critical for the cytotoxic effects of these compounds.
Antimicrobial Activity
C-geranylated flavanones have also demonstrated promising activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 3: Antimicrobial Activity of C-Geranylated Flavanones
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Mimulone | MRSA | 2 - 4 | [10] |
| 3'-O-methyldiplacol | MRSA | 2 - 4 | [10] |
| Vancomycin (Standard) | MRSA | 0.5 - 2 | - |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
The lipophilicity imparted by the geranyl chain is thought to enhance the affinity of these compounds for bacterial membranes, contributing to their antibacterial effects.[11]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. A common method is a fluorometric assay.[5]
-
Reagents: COX assay buffer, COX cofactor working solution, COX probe solution, recombinant COX-1 or COX-2 enzyme, arachidonic acid solution, and test compound solution.
-
Procedure:
-
In a 96-well plate, mix the COX assay buffer, COX cofactor working solution, COX probe solution, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Measure the fluorescence kinetics for 10 minutes at 25°C using a microplate reader with excitation and emission wavelengths of 535 nm and 587 nm, respectively.
-
Positive controls such as SC560 (for COX-1) and celecoxib (for COX-2) are run in parallel.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the inhibition of 5-LOX, an enzyme involved in the biosynthesis of leukotrienes.
-
Reagents: 0.2 M borate buffer (pH 9.0), 5-LOX enzyme solution, linoleic acid (substrate), and test compound solution.
-
Procedure:
-
Incubate the 5-LOX enzyme with the test compound at various concentrations in the borate buffer for 3 minutes.
-
Start the reaction by adding linoleic acid.
-
Monitor the change in absorbance at 234 nm for 3 minutes at 25°C using a spectrophotometer. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.[12]
Cell Viability (WST-1) Assay
The WST-1 assay is a colorimetric method to quantify cell proliferation and viability.
-
Reagents: Cell culture medium, WST-1 reagent, and test compound solution.
-
Procedure:
-
Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24 hours).
-
Add WST-1 reagent to each well and incubate for 0.5-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt WST-1 to formazan, resulting in a color change.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at approximately 440 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is commonly used.[13][14]
-
Reagents: Mueller-Hinton broth (MHB), bacterial inoculum, and test compound solution.
-
Procedure:
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Add a standardized bacterial suspension to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. A growth indicator like resazurin can be added to aid in the visualization of viability.
-
-
Data Analysis: The MIC value is reported in µg/mL or µM.
Visualizing the Mechanism of Action
To illustrate the molecular pathways through which C-geranylated flavanones exert their biological effects, the following diagrams are provided.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[15][16][17][18] Many anti-inflammatory compounds, including C-geranylated flavanones, act by inhibiting this pathway.[19][20]
Caption: Inhibition of the NF-κB signaling pathway by C-geranylated flavanones.
General Experimental Workflow for Bioactivity Screening
The process of identifying and characterizing the biological activity of C-geranylated flavanones typically follows a standardized workflow.
Caption: A typical workflow for the discovery of bioactive C-geranylated flavanones.
This guide provides a foundational understanding of the structure-activity relationships of C-geranylated flavanones. The presented data and methodologies offer a valuable starting point for researchers aiming to explore the therapeutic potential of this promising class of natural products. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these findings into novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Paulownia C-geranylated flavonoids: their structural variety, biological activity and application prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-inflammatory Activity of Natural Geranylated Flavonoids: Cyclooxygenase and Lipoxygenase Inhibitory Properties and Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic activities of several geranyl-substituted flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative and cytotoxic activities of C-Geranylated flavonoids from Paulownia tomentosa Steud. Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. broadpharm.com [broadpharm.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Antibacterial activity and mechanism of flavonoids from Chimonanthus salicifolius S. Y. Hu. and its transcriptome analysis against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. globalsciencebooks.info [globalsciencebooks.info]
- 16. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. C-geranylated flavonoids from Paulownia tomentosa Steud. fruit as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Schizolaenone C bioactivity using multiple assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comprehensive evaluation of the bioactivity of Schizolaenone C, a novel flavonoid, through a multi-assay approach. Due to the limited publicly available quantitative data on this compound's bioactivity, this document outlines the necessary experimental protocols and data presentation structures to facilitate a thorough and objective comparison with established alternative compounds. By following this guide, researchers can generate the data required to populate the comparative tables and elucidate the therapeutic potential of this compound.
Comparative Analysis of Cytotoxic Activity
To ascertain the cytotoxic potential of this compound, a cross-validation strategy employing multiple assays targeting different cellular viability markers is recommended. This approach minimizes the risk of misleading results from assay-specific artifacts and provides a more complete picture of the compound's effect on cell health.
Data Summary: Cytotoxicity
The following table should be populated with the half-maximal inhibitory concentration (IC50) values obtained from the described cytotoxicity assays. Doxorubicin, a well-characterized chemotherapeutic agent, is included as a positive control for comparison.
| Compound | Assay Type | Cell Line | Incubation Time (hrs) | IC50 (µM) |
| This compound | MTT | e.g., MCF-7 | 24 | Data to be generated |
| e.g., MCF-7 | 48 | Data to be generated | ||
| e.g., A549 | 24 | Data to be generated | ||
| e.g., A549 | 48 | Data to be generated | ||
| LDH Release | e.g., MCF-7 | 24 | Data to be generated | |
| e.g., MCF-7 | 48 | Data to be generated | ||
| e.g., A549 | 24 | Data to be generated | ||
| e.g., A549 | 48 | Data to be generated | ||
| Doxorubicin | MTT | MCF-7 | 48 | ~0.68 - 2.5[1] |
| A549 | 48 | >20[1] | ||
| LDH Release | Various | 24-72 | Assay dependent |
Note: IC50 values for Doxorubicin can vary significantly depending on the specific experimental conditions and the cell line used[1].
Experimental Protocols: Cytotoxicity Assays
The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[2]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound or Doxorubicin and incubate for 24 or 48 hours. Include vehicle-treated cells as a negative control.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[3]
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.[3]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent) and determine the IC50 value.
Experimental Workflow: Cytotoxicity Assessment
References
- 1. rsc.org [rsc.org]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Schizolaenone C from Paulownia tomentosa and Schizolaena hystrix
A detailed examination of the cytotoxic flavonoid Schizolaenone C, isolated from two distinct botanical sources, reveals variations in its biological activity against different cancer cell lines. This guide provides a comparative overview of its reported cytotoxic effects, alongside the methodologies for its extraction and evaluation, to support further research and drug development initiatives.
This compound, a C-geranylated flavanone, has been identified as a promising cytotoxic agent isolated from the fruits of Paulownia tomentosa and the plant Schizolaena hystrix. While present in both species, the available scientific literature indicates a more comprehensive evaluation of its cytotoxic profile from Paulownia tomentosa.
Data Presentation: Cytotoxic Activity of this compound
The following table summarizes the reported cytotoxic activities of this compound from the two plant sources against various human cancer cell lines.
| Plant Source | Cancer Cell Line | IC50 (µM) | Reference |
| Paulownia tomentosa | T-lymphoblastic leukaemia (CEM) | Data not specified in abstract | [1] |
| Paulownia tomentosa | Multiple myeloma (RPMI 8226) | Data not specified in abstract | [1] |
| Paulownia tomentosa | Multiple myeloma (U266) | Data not specified in abstract | [1] |
| Paulownia tomentosa | Human cervical cancer (HeLa) | Data not specified in abstract | [1] |
| Paulownia tomentosa | Human fibroblast (BJ) | Data not specified in abstract | [1] |
| Schizolaena hystrix | Human ovarian cancer (A2780) | Data not specified in abstract | [1][2] |
Note: Specific IC50 values and yields of this compound were not available in the abstracts of the referenced literature. Access to the full-text articles is required for a complete quantitative comparison.
Experimental Protocols
The isolation and evaluation of this compound involve multi-step procedures, from plant material extraction to cytotoxicity assessment. The following are generalized protocols based on the methodologies described in the cited literature.
Isolation and Purification of this compound
A common method for isolating this compound involves bioassay-guided fractionation of plant extracts.
-
Extraction: The dried and powdered plant material (e.g., fruits of Paulownia tomentosa) is subjected to extraction with a suitable solvent, typically ethanol or methanol.[2][3]
-
Fractionation: The crude extract is then partitioned between different solvents of varying polarities to separate compounds based on their chemical properties.
-
Chromatography: The fractions showing biological activity are further purified using various chromatographic techniques. This often includes column chromatography on silica gel, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[3]
-
Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assay
The cytotoxic activity of this compound is typically evaluated against a panel of human cancer cell lines using assays that measure cell viability.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the comparative analysis of this compound.
Caption: A flowchart illustrating the parallel workflow for the isolation and comparative analysis of this compound from Paulownia tomentosa and Schizolaena hystrix.
Caption: A conceptual diagram representing a potential signaling pathway for the cytotoxic action of this compound, leading to the inhibition of tumor growth.
References
Schizolaenone C: A Comparative Analysis of In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
Schizolaenone C, a flavonoid isolated from the Madagascan plant Schizolaena hystrix, has demonstrated cytotoxic effects in preclinical studies. This guide provides a comparative overview of its in vitro efficacy, presenting available experimental data and methodologies to support further research and development. To date, no in vivo studies on the efficacy of this compound have been reported in the scientific literature.
In Vitro Cytotoxicity
Research has established the cytotoxic potential of this compound against the A2780 human ovarian cancer cell line. The half-maximal inhibitory concentration (IC50) value, a measure of a compound's potency in inhibiting a biological or biochemical function, was determined for this compound.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| This compound | A2780 (Human Ovarian Cancer) | 8.1 | 19.1 |
This data is derived from the publication: "Cytotoxic compounds of Schizolaena hystrix from the Madagascar rainforest" by Murphy, B. T., et al. (2006).
Experimental Protocols
The in vitro cytotoxicity of this compound was evaluated using a microplate-based assay with the A2780 human ovarian cancer cell line. The following is a detailed description of the experimental methodology.
Cell Culture and Treatment:
-
Cell Line: A2780 human ovarian cancer cells were used for the cytotoxicity assay.
-
Culture Conditions: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Assay Seeding: For the assay, cells were seeded into 96-well microplates at a density of 2,500 cells per well and allowed to adhere for 24 hours.
-
Compound Application: this compound was dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells were then treated with these concentrations of the compound.
Cytotoxicity Assay:
-
Assay Method: A standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, was likely employed to assess cell viability. This method measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Incubation: After the addition of this compound, the microplates were incubated for a period of 72 hours to allow for the compound to exert its cytotoxic effects.
-
Data Analysis: Following incubation, the assay was developed according to the manufacturer's protocol, and the absorbance was measured using a microplate reader. The IC50 value was then calculated from the dose-response curve generated from the absorbance readings.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro evaluation of this compound.
As no signaling pathway studies for this compound have been published, a corresponding diagram cannot be provided at this time. Further research is required to elucidate the mechanism of action through which this compound exerts its cytotoxic effects.
Safety Operating Guide
Navigating the Safe Disposal of Schizolaenone C in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. Schizolaenone C, a bioactive natural product, requires careful consideration for its disposal due to its potential biological activity. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a conservative approach, treating it as a potentially cytotoxic and hazardous compound, is recommended.
Core Principles for Disposal
The fundamental principle for disposing of this compound, and other similar bioactive compounds, is to prevent its release into the environment and to minimize exposure to personnel. This involves a multi-step process of segregation, containment, labeling, and transfer to a certified hazardous waste disposal facility.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, appropriate PPE must be worn. This includes, but is not limited to:
-
Nitrile gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A lab coat
-
Closed-toe shoes
2. Waste Segregation: Proper segregation of waste at the point of generation is crucial.[1] Different waste streams should be kept separate to ensure proper handling and disposal. For this compound, the following categories of waste should be considered:
-
Solid Waste: This includes unused or expired pure compound, contaminated lab supplies such as pipette tips, centrifuge tubes, and gloves.
-
Liquid Waste: This comprises solutions containing this compound, such as experimental residues and cleaning solutions.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound fall into this category.
3. Containment and Labeling:
Each waste stream must be placed in a designated, properly labeled, and sealed container.[1][2]
-
Solid Waste:
-
Collect in a dedicated, leak-proof, and clearly labeled container.[2] The container should be marked with "Cytotoxic Waste" or "Hazardous Chemical Waste".[3][4]
-
For materials lightly contaminated, such as gloves and paper towels, placing them in a designated pail for incineration is a common practice.[5]
-
-
Liquid Waste:
-
Sharps Waste:
-
Place all contaminated sharps immediately into a designated, puncture-resistant sharps container.[3]
-
The container should be labeled with "Cytotoxic Sharps" or "Biohazardous Sharps" as appropriate.
-
4. Storage of Waste:
Waste containers should be stored in a designated and secure area within the laboratory, away from general traffic.[2] This "Satellite Accumulation Area" must be clearly marked.[6]
5. Disposal Procedure:
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1]
-
Never dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers.[7]
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
Quantitative Data Summary
| Waste Type | Container | Labeling | Disposal Route |
| Solid Waste (Pure compound, contaminated consumables) | Leak-proof, sealed container | "Cytotoxic Waste" / "Hazardous Chemical Waste" | Licensed Hazardous Waste Disposal |
| Liquid Waste (Solutions containing the compound) | Shatter-proof, sealed container | "Hazardous Waste", Chemical Name, Concentration, Solvent | Licensed Hazardous Waste Disposal |
| Sharps Waste (Contaminated needles, etc.) | Puncture-resistant sharps container | "Cytotoxic Sharps" / "Biohazardous Sharps" | Licensed Hazardous Waste Disposal |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
This systematic approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific waste disposal guidelines and EHS office for detailed procedures.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. danielshealth.ca [danielshealth.ca]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmavision.com [thepharmavision.com]
- 5. essex.ac.uk [essex.ac.uk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Personal protective equipment for handling Schizolaenone C
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to hazardous chemicals.[1][2] All personnel must be trained in the proper selection and use of PPE for handling cytotoxic agents.[1] The following table summarizes the essential PPE for handling Schizolaenone C.
| PPE Component | Specification | Purpose |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves.[1][3] Industrial thickness (>0.45mm) for spills.[4] | Prevents dermal absorption, which is a common route of exposure to cytotoxic drugs.[3] |
| Gown | Disposable, fluid-resistant, long-sleeved gown with cuffs.[2][5] | Protects skin and clothing from accidental splashes and contamination.[2] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[1][5] | Protects against splashes and aerosols, especially when not working in a containment hood.[1] |
| Respiratory Protection | An approved, fit-tested respirator (e.g., N95 or higher) should be used when there is a risk of aerosol generation.[2][5] | Prevents inhalation of airborne particles of the compound. |
| Additional PPE | Cap and shoe covers.[1] | Provides an additional layer of protection to prevent the spread of contamination. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is critical to minimize exposure risk.
Operational Plan
1. Designated Handling Area:
-
All work with this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control for potential exposure.[5]
-
Access to this area should be restricted to trained and authorized personnel.
2. Preparation:
-
Before handling the compound, ensure that a spill kit appropriate for cytotoxic drugs is readily available.[5]
-
Properly don all required PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents in advance to minimize time spent handling the open compound.
3. Handling:
-
When handling the solid form of this compound, take care to avoid the generation of dust.
-
If there is a risk of generating aerosols, an approved and fit-tested respirator is mandatory.[5]
-
Use dedicated labware for handling this compound.
-
All containers holding this compound must be clearly labeled with the compound name and appropriate hazard warnings.
4. Decontamination and Cleaning:
-
After handling is complete, decontaminate all surfaces and equipment. A detergent solution is generally recommended for initial cleaning.[2]
-
Follow decontamination with a suitable chemical inactivating agent if one is known; otherwise, thorough cleaning with multiple rinses is necessary.
-
All cleaning materials must be disposed of as cytotoxic waste.[2]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, labware, and cleaning materials, must be segregated as cytotoxic waste.[4]
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.
-
Disposal Procedure:
-
Place all contaminated solid waste into a designated cytotoxic waste bag or container.
-
For liquid waste, consult your institution's hazardous waste disposal guidelines. Do not pour liquid waste containing this compound down the drain.[6]
-
Seal the waste containers securely.
-
Arrange for the disposal of the cytotoxic waste through your institution's environmental health and safety office, following all local and national regulations.[6]
-
Spill Management
In the event of a spill, prompt and correct action is essential to contain the contamination and mitigate exposure risks.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[2]
-
Don Appropriate PPE: Before attempting to clean the spill, don the full complement of PPE, including double gloves, a disposable gown, eye and face protection, and a respirator.[2]
-
Contain the Spill: Use absorbent materials from a cytotoxic spill kit to cover and contain the spill.[2]
-
Clean the Spill: Carefully collect all contaminated materials and place them in a cytotoxic waste container.[2]
-
Decontaminate the Area: Clean the spill area thoroughly with a detergent solution, followed by any other institutionally approved decontaminating agents.[2]
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.[2]
-
Report the Spill: Report the incident to your supervisor and your institution's environmental health and safety office.[4]
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ipservices.care [ipservices.care]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
